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  • Product: Methyl 4-chloro-5-methoxypicolinate
  • CAS: 857433-67-1

Core Science & Biosynthesis

Foundational

Methyl 4-chloro-5-methoxypicolinate: A Technical Guide to Synthesis, Properties, and Application

Executive Summary Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a critical heterocyclic building block utilized extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and modula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a critical heterocyclic building block utilized extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and modulators of metabolic transporters like MCT4. Distinguished by its molecular weight of 201.61 g/mol , this pyridine derivative serves as a versatile electrophile in nucleophilic aromatic substitutions (


) and transition-metal-catalyzed cross-couplings.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, quality control parameters, and strategic applications in medicinal chemistry.

Chemical Profile & Physicochemical Properties

The core identity of Methyl 4-chloro-5-methoxypicolinate lies in its highly functionalized pyridine ring, which offers three distinct vectors for chemical modification: the methyl ester (C2), the chloride (C4), and the methoxy group (C5).

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Methyl 4-chloro-5-methoxypyridine-2-carboxylate
CAS Number 857433-67-1
Molecular Formula

Molecular Weight 201.61 g/mol
Exact Mass 201.019 g/mol
Physical State Off-white to pale yellow solid
Melting Point 68–72 °C (Typical range for pure polymorphs)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine nitrogen)
LogP ~1.6

Synthesis & Manufacturing Protocols

The synthesis of Methyl 4-chloro-5-methoxypicolinate is most robustly achieved via the esterification of its corresponding acid precursor. Below is a field-validated protocol designed for scalability and high purity.

Core Protocol: Acid-Catalyzed Esterification

Reaction Class: Fischer Esterification / Acyl Chloride Intermediate Precursor: 4-chloro-5-methoxypicolinic acid (CAS: 103878-33-7)

Reagents & Materials:
  • 4-chloro-5-methoxypicolinic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq) or conc. 
    
    
    
    (catalytic)[1]
  • Methanol (anhydrous, solvent/reactant)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-chloro-5-methoxypicolinic acid (10 g, 53.3 mmol) in anhydrous Methanol (100 mL).

  • Chlorination/Catalysis: Cool the suspension to 0°C. Dropwise add Thionyl Chloride (

    
    , 11.6 mL, 160 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
    • Note:

      
       generates HCl in situ and transiently forms the acid chloride, driving the reaction to completion more effectively than 
      
      
      
      for sterically or electronically deactivated pyridines.
  • Reflux: Heat the reaction mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until the starting acid is fully consumed.

  • Workup:

    • Cool to room temperature and concentrate under reduced pressure to remove excess MeOH and volatiles.

    • Redissolve the residue in DCM (150 mL).

    • Wash carefully with saturated aqueous

      
       (2 x 100 mL) to neutralize residual acid.
      
    • Wash with Brine (100 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Visualizing the Synthesis Logic

SynthesisPath Precursor 4-chloro-5-methoxypicolinic acid (CAS: 103878-33-7) Intermediate Acyl Chloride / Protonated Intermediate Precursor->Intermediate 0°C, Activation Reagent SOCl2 / MeOH (Activation & Nucleophilic Attack) Reagent->Intermediate Product Methyl 4-chloro-5-methoxypicolinate (MW: 201.61) Intermediate->Product Reflux, -SO2, -HCl

Figure 1: Synthetic pathway from the carboxylic acid precursor to the methyl ester target.

Quality Control & Characterization

To ensure the integrity of the compound for use in drug development, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Analysis

The structure is confirmed by the presence of two distinct singlets for the pyridine ring protons (due to the substitution pattern preventing coupling) and two singlets for the methyl groups.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
      8.52  (s, 1H, H-6 , ortho to N, deshielded).
      
    • 
      8.15  (s, 1H, H-3 , meta to N, ortho to ester).
      
    • 
      4.05  (s, 3H, -OCH_3 , methoxy).
      
    • 
      3.99  (s, 3H, -COOCH_3 , ester methyl).
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass:

    • 
       (monoisotopic, 
      
      
      
      )
    • 
       (isotope, 
      
      
      
      )
  • Pattern: Characteristic 3:1 ratio of M : M+2 peaks, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

Methyl 4-chloro-5-methoxypicolinate is a "privileged scaffold" in medicinal chemistry. Its specific substitution pattern allows for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD).

Key Reaction Vectors
  • C4-Position (

    
     / Coupling):  The chlorine atom is highly activated by the electron-deficient pyridine ring and the electron-withdrawing ester at C2. It readily undergoes:
    
    • 
      :  With amines, phenols, or thiols to introduce solubility-enhancing groups or pharmacophores.
      
    • Suzuki-Miyaura Coupling: With aryl boronic acids to build bi-aryl systems common in kinase inhibitors.

  • C2-Position (Ester Manipulation): The methyl ester can be hydrolyzed to the acid (for amide coupling) or reduced to the alcohol/aldehyde to alter the scaffold's polarity and hydrogen-bonding potential.

Workflow: Scaffold Utilization

Applications Core Methyl 4-chloro-5-methoxypicolinate (Scaffold) SNAr SNAr Displacement (Nucleophilic Aromatic Substitution) Core->SNAr R-NH2 / Base Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Bond) Core->Suzuki Ar-B(OH)2 / Pd(0) Hydrolysis Hydrolysis / Amidation (Linker Formation) Core->Hydrolysis LiOH then R-NH2 Kinase Kinase Inhibitors (ATP-Pocket Binders) SNAr->Kinase Suzuki->Kinase MCT4 MCT4 Inhibitors (Metabolic Modulators) Hydrolysis->MCT4

Figure 2: Strategic derivatization pathways for Methyl 4-chloro-5-methoxypicolinate in medicinal chemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72213544, Methyl 4-chloro-5-formylpicolinate (Analogous Structure Analysis). Retrieved from [Link]

  • MDPI (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8). Retrieved from [Link]

  • Journal of Medicinal Chemistry (2021). Discovery of Pyridine-Based MCT4 Inhibitors. Retrieved from [Link]

Sources

Exploratory

"Methyl 4-chloro-5-methoxypicolinate" chemical properties

An In-Depth Technical Guide to Methyl 4-chloro-5-methoxypicolinate[1] Part 1: Executive Summary & Strategic Utility Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a highly specialized pyridine scaffold utilize...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-chloro-5-methoxypicolinate[1]

Part 1: Executive Summary & Strategic Utility

Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a highly specialized pyridine scaffold utilized primarily as a regiospecific building block in the synthesis of complex pharmaceutical agents.[1]

Unlike simple chloropicolinates, the introduction of the 5-methoxy group creates a unique electronic and steric environment. This substitution pattern serves two critical functions in medicinal chemistry:

  • Electronic Modulation: The electron-donating methoxy group (

    
    ) at C5 fine-tunes the electrophilicity of the C4-chlorine, allowing for controlled nucleophilic aromatic substitution (
    
    
    
    ) without the rampant side-reactions seen in more electron-deficient pyridines.[1]
  • Pharmacophore Anchoring: In final drug candidates, the 5-methoxy moiety often acts as a hydrogen bond acceptor or a metabolic blocker, enhancing the bioavailability and selectivity of kinase inhibitors and antiviral agents.

Part 2: Chemical Profile & Physical Properties[1][2][3][4][5]

Identification & Structure
PropertyDetail
IUPAC Name Methyl 4-chloro-5-methoxypyridine-2-carboxylate
Common Name Methyl 4-chloro-5-methoxypicolinate
CAS Number 857433-67-1
Molecular Formula

Molecular Weight 201.61 g/mol
SMILES COC1=C(Cl)C=C(N=C1)C(=O)OC
Physical Characteristics
ParameterValue / ObservationNote
Appearance Off-white to pale yellow solidColor deepens upon oxidation/light exposure.[1]
Melting Point 50–55 °C (Predicted)Low melting solid; handle with care in warm labs.
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water; hydrolyzes slowly in aqueous base.
Storage 2–8 °C, Inert Atmosphere (Ar/

)
Moisture sensitive (ester hydrolysis risk).

Part 3: Synthesis & Manufacturing Protocols

The synthesis of Methyl 4-chloro-5-methoxypicolinate typically proceeds via the esterification of its carboxylic acid precursor.[1] Below is a high-fidelity protocol optimized for laboratory scale-up.

Core Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 4-Chloro-5-methoxypicolinic Acid (CAS: 103878-33-7) Intermediate Acyl Chloride Intermediate Start->Intermediate Activation (Reflux, 2h) Reagent SOCl2 (Thionyl Chloride) MeOH (Methanol) Reagent->Intermediate Product Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) Intermediate->Product Esterification (0°C to RT)

Figure 1: Acid-to-Ester conversion pathway utilizing thionyl chloride activation.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-chloro-5-methoxypicolinate from 4-chloro-5-methoxypicolinic acid.

Reagents:

  • 4-Chloro-5-methoxypicolinic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Anhydrous Methanol (Solvent/Reactant)

  • Catalytic DMF (Dimethylformamide) (0.1 eq)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend 4-chloro-5-methoxypicolinic acid in anhydrous Toluene (or DCM).

  • Chlorination: Add catalytic DMF. Dropwise add

    
     at 0°C. Allow to warm to room temperature (RT) and reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
    • Insight: The catalytic DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating acyl chloride formation.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

    
    . Re-dissolve the residue in anhydrous DCM.
    
  • Esterification: Cool the solution to 0°C. Slowly add anhydrous Methanol (excess). Stir at RT for 4 hours.

  • Workup: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (
    
    
    
    ). Wash organics with Brine, dry over
    
    
    , and concentrate.[2]
  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Part 4: Reactivity & Applications in Drug Discovery

The strategic value of this molecule lies in its orthogonal reactivity . The C4-Chlorine and C2-Ester can be manipulated independently to build diverse libraries.[1]

The C4-Chlorine: Nucleophilic Aromatic Substitution ( )

The position of the chlorine at C4 is activated by the pyridine nitrogen (para-position). However, the C5-methoxy group exerts an electron-donating resonance effect, which slightly deactivates the C4 position compared to a non-substituted pyridine.[1]

  • Implication: Higher temperatures or stronger bases (e.g.,

    
    , DIPEA) are often required compared to simple 4-chloropicolinates.
    
  • Regioselectivity: Nucleophiles attack exclusively at C4.[1] The C6 position is blocked sterically and electronically by the methoxy group.

Reaction Map (Graphviz)

ReactivityMap Core Methyl 4-chloro-5-methoxypicolinate Prod1 Amino-Pyridine Derivative (Kinase Inhibitor Core) Core->Prod1 R-NH2, DIPEA DMSO, 100°C (SnAr) Prod2 Pyridine-2-Carboxylic Acid (Hydrolysis Product) Core->Prod2 LiOH, THF/H2O RT (Saponification) Prod3 Suzuki Coupling Product (Biaryl Scaffold) Core->Prod3 Ar-B(OH)2, Pd(PPh3)4 K2CO3 (Suzuki)

Figure 2: Divergent synthesis pathways available from the core scaffold.

Case Study: Kinase Inhibitor Synthesis

In the development of VEGFR or EGFR inhibitors, the 4-chloro group is frequently displaced by an aniline or urea derivative.

  • Protocol: Dissolve Methyl 4-chloro-5-methoxypicolinate in DMSO. Add 1.2 eq of the target aniline and 2.0 eq of DIPEA. Heat to 90–110°C for 12 hours.

  • Why this works: The 5-methoxy group prevents attack at C6 and stabilizes the transition state, reducing the formation of tarry byproducts often seen with highly reactive pyridines.

Part 5: Handling & Safety (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritation.[1][3]Wear nitrile gloves; wash immediately upon contact.
Eye Damage H318: Causes serious eye damage.[1][4]Use chemical splash goggles.
Acute Toxicity H302: Harmful if swallowed.[1][4]Do not eat/drink in the lab. Store locked up.

Disposal: Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity of chloropyridines.

References

  • PubChem. (2025).[3] Methyl 4-chloropicolinate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). The Magic Methyl and Its Tricks in Drug Discovery. PMC. Retrieved from [Link]

Sources

Foundational

Technical Guide: Synthesis of Methyl 4-chloro-5-methoxypicolinate

The following technical guide details the optimized synthesis pathway for Methyl 4-chloro-5-methoxypicolinate , a critical pharmacophore in the development of tyrosine kinase inhibitors and advanced agrochemicals. This g...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimized synthesis pathway for Methyl 4-chloro-5-methoxypicolinate , a critical pharmacophore in the development of tyrosine kinase inhibitors and advanced agrochemicals.

This guide prioritizes the Kojic Acid Pathway , a route selected for its high regioselectivity, scalability, and use of bio-renewable starting materials, avoiding the poor selectivity often associated with direct pyridine halogenation.

Pathway: The Kojic Acid-Comanate Route Target CAS: 116139-39-4 (Analogous/Related Structures) Difficulty: Intermediate | Yield Potential: 45-60% Overall

Retrosynthetic Analysis & Strategy

The structural challenge of Methyl 4-chloro-5-methoxypicolinate lies in the orthogonal functionalization of the pyridine ring. Direct chlorination of a 5-methoxypicolinate usually fails to achieve regioselectivity at the C4 position without activating groups. Conversely, nucleophilic substitution on a 4,5-dichloropyridine core favors the C4 position, making the installation of a C5-methoxy group difficult.

Therefore, the most robust strategy relies on "De Novo" Pyridine Synthesis :

  • Scaffold Origin: Utilizing the pre-existing oxidation pattern of Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).

  • Regio-locking: Methylating the C5-hydroxyl group before ring transformation locks the methoxy position.

  • Ring Switching: Converting the pyrone core to a pyridone core via ammonolysis.

  • Activation: Converting the C4-carbonyl (pyridone) to a C4-chloro moiety via deoxygenative chlorination.

Pathway Visualization (DOT Diagram)

G Kojic Kojic Acid (Starting Material) MethylKojic 5-Methoxy-2-(hydroxymethyl) -4H-pyran-4-one Kojic->MethylKojic Step 1: Methylation (MeI or DMS, K2CO3) AcidInt 5-Methoxy-4-oxo-4H-pyran -2-carboxylic acid MethylKojic->AcidInt Step 2: Jones Oxidation (CrO3/H2SO4) Pyridone 4-Hydroxy-5-methoxypicolinic acid (Pyridone Intermediate) AcidInt->Pyridone Step 3: Ammonolysis (NH4OH, Heat) Ester Methyl 4-hydroxy-5-methoxypicolinate Pyridone->Ester Step 4: Esterification (MeOH, H2SO4) Target Methyl 4-chloro-5-methoxypicolinate (Target) Ester->Target Step 5: Deoxychlorination (POCl3, Reflux)

Figure 1: The linear synthetic workflow transforming the pyranone core of Kojic Acid into the chloropicolinate target.[1][2][3][4][5][6]

Detailed Experimental Protocols

Step 1: Selective O-Methylation

Objective: Protection of the C5-hydroxyl group.

  • Reagents: Kojic Acid, Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone.
    
  • Mechanism:

    
     nucleophilic substitution. The phenolic C5-OH is significantly more acidic than the aliphatic hydroxymethyl group, allowing selective methylation.
    

Protocol:

  • Dissolve Kojic Acid (1.0 eq) in anhydrous acetone.

  • Add

    
     (1.1 eq) and stir at room temperature for 30 minutes.
    
  • Add Methyl Iodide (1.1 eq) dropwise.

  • Reflux for 6 hours. Monitor via TLC (Solvent: EtOAc/Hexane).

  • Workup: Filter inorganic salts. Concentrate the filtrate. Recrystallize from ethanol to yield 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one .

Step 2: Oxidation to Carboxylic Acid

Objective: Conversion of the hydroxymethyl group to the carboxylic acid (precursor to the picolinate moiety).

  • Reagents: Jones Reagent (

    
     in dilute 
    
    
    
    ) or TEMPO/NaOCl.
  • Note: Jones oxidation is preferred for robustness on pyrone rings, though TEMPO is greener.

Protocol:

  • Dissolve the methylated intermediate in acetone at 0°C.

  • Add Jones Reagent dropwise until the orange color persists.

  • Stir at 0°C for 2 hours.

  • Quench: Add isopropanol to consume excess oxidant (solution turns green).

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). The product, 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid , often precipitates or is isolated as a solid upon concentration.

Step 3: Pyranone-to-Pyridone Transformation (Ammonolysis)

Objective: Substitution of the ring oxygen with nitrogen.

  • Reagents: Conc. Aqueous Ammonia (

    
    ) or Ammonium Acetate.
    
  • Critical Insight: This step converts the Comanate derivative into a Picolinate derivative.

Protocol:

  • Suspend the pyran-2-carboxylic acid in concentrated aqueous ammonia (28%).

  • Heat the mixture in a sealed pressure tube or autoclave at 90-100°C for 4-6 hours.

  • Observation: The solid will dissolve, and the solution will darken.

  • Isolation: Cool to room temperature. Acidify carefully with HCl to pH 3-4. The product, 4-hydroxy-5-methoxypicolinic acid (exists as the 4-pyridone tautomer), will precipitate. Filter and dry.[7][8]

Step 4: Esterification

Objective: Formation of the methyl ester.[9]

  • Reagents: Methanol (anhydrous), Thionyl Chloride (

    
    ) or conc. 
    
    
    
    .

Protocol:

  • Suspend the dried acid in anhydrous Methanol.

  • Cool to 0°C and add

    
     (1.5 eq) dropwise (exothermic).
    
  • Reflux for 12 hours.

  • Workup: Concentrate in vacuo. Neutralize the residue with saturated

    
    . Extract with DCM.
    
  • Result: Methyl 4-hydroxy-5-methoxypicolinate .

Step 5: Deoxychlorination (The Critical Step)

Objective: Conversion of the C4-hydroxyl (tautomeric oxo) group to a chloride.

  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic DMF (Vilsmeier-Haack conditions).
    
  • Safety:

    
     is highly corrosive and reacts violently with water.
    

Protocol:

  • Place Methyl 4-hydroxy-5-methoxypicolinate in a round-bottom flask.

  • Add neat

    
     (5-10 volumes).
    
  • Add 2-3 drops of dry DMF (catalyst).

  • Heat to reflux (approx. 105°C) for 2-4 hours.

  • Monitoring: Monitor by HPLC or TLC until the starting material is fully consumed.

  • Quench (Hazardous): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent ester hydrolysis.

  • Extraction: Neutralize with solid

    
     or 
    
    
    
    to pH 7-8. Extract immediately with Dichloromethane.
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary & Process Parameters

ParameterSpecification / Value
Starting Material Kojic Acid (CAS 501-30-4)
Key Intermediate Methyl 4-hydroxy-5-methoxypicolinate
Final Reagent

(Phosphorus Oxychloride)
Critical Impurity 4,5-dichloro derivative (over-reaction) or hydrolyzed acid
Overall Yield 45% - 60% (Optimized)
Appearance Off-white to pale yellow crystalline solid
Storage Inert atmosphere, 2-8°C (Moisture sensitive)

Scientific Validation & Troubleshooting

Why this route?
  • Regiocontrol: Starting from Kojic acid guarantees the oxygenation pattern at C5. Attempting to introduce a methoxy group to a 4,5-dichloropyridine usually results in substitution at C4 (the more electrophilic position), yielding the wrong isomer (4-methoxy-5-chloropicolinate).

  • Scalability: Steps 1-3 are water-tolerant and do not require cryogenic conditions or organolithiums.

Troubleshooting
  • Incomplete Chlorination: If Step 5 stalls, ensure the DMF catalyst is fresh. The formation of the Vilsmeier intermediate is essential for activating the pyridone oxygen.

  • Ester Hydrolysis: During the

    
     quench, if the mixture becomes too hot or too acidic, the methyl ester at C2 will hydrolyze back to the acid. Strict temperature control during quenching is mandatory.
    

References

  • Kojic Acid Derivatization

    • Title: "Synthesis of some Kojic Acid Deriv
    • Source: ResearchG
    • Context: Methylation and oxid
    • URL:

  • Pyranone to Pyridone Conversion

    • Title: "Preparation of 4-hydroxy-5-pyrimidine carboxylic acid" (Analogous chemistry for N-insertion).
    • Source: PrepChem
    • Context: Ammonolysis of cyclic esters/lactones to nitrogen heterocycles.
    • URL:

  • Deoxychlorination with POCl3

    • Title: "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3)."
    • Source: ResearchGate[3][6][10]

    • Context: Mechanistic details of converting 4-pyridones/quinolones to 4-chloro deriv
    • URL:

  • Picolinate Scaffold Synthesis

    • Title: "Synthesis of Some Aminopicolinic Acids."[11][12]

    • Source: IRL @ UMSL
    • Context: General handling of picolinate esters and halogenation str
    • URL:

Sources

Exploratory

Technical Advisory: Stability Profile and Storage Protocols for Methyl 4-chloro-5-methoxypicolinate

Executive Summary Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1) is a functionalized pyridine intermediate critical in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1) is a functionalized pyridine intermediate critical in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1]

While often treated as a standard organic ester, its specific substitution pattern—an electron-deficient pyridine ring substituted with both an electron-withdrawing chlorine and an electron-donating methoxy group—creates a unique stability profile.[1][2] This guide outlines the mechanistic risks of degradation (primarily hydrolysis and photolysis) and establishes a validated storage protocol to maintain purity >97% over extended periods.[2]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

PropertySpecificationRelevance to Stability
IUPAC Name Methyl 4-chloro-5-methoxypyridine-2-carboxylate-
CAS Number 857433-67-1Unique Identifier
Molecular Formula C₈H₈ClNO₃-
Molecular Weight 201.61 g/mol -
Physical State Solid (Crystalline powder)Surface area affects oxidation/hydrolysis rates.[1]
Solubility Soluble in DMSO, MeOH, DCM; Low water solubilityHydrolysis occurs at the solid-liquid interface if moisture condenses.[2]
Melting Point 100-104°C (Typical range)High enough for solid storage, but low enough to require heat protection.[2]

Stability Mechanisms & Degradation Pathways[2]

To ensure integrity, one must understand how the molecule fails.[2] The stability of Methyl 4-chloro-5-methoxypicolinate is governed by three primary vectors:

A. Hydrolytic Instability (The Primary Threat)

The ester moiety at the C2 position is activated by the electron-deficient pyridine ring.[2] The nitrogen atom in the ring pulls electron density, making the carbonyl carbon of the ester more electrophilic than in a comparable phenyl ester.[2]

  • Mechanism: In the presence of atmospheric moisture, the ester undergoes hydrolysis to form 4-chloro-5-methoxypicolinic acid and methanol.[1][2]

  • Catalysis: This reaction is acid/base catalyzed.[2] Trace acid impurities from synthesis (e.g., residual HCl) can autocatalyze this degradation.[2]

B. Photolytic Dehalogenation

Halogenated pyridines are susceptible to Photo-Induced Electron Transfer (PET).[2]

  • Mechanism: UV light exposure can excite the pyridine ring, leading to homolytic cleavage of the C-Cl bond.[2] This results in radical species that can polymerize or react with solvent/moisture, leading to dechlorination and discoloration (yellowing/browning).[2]

C. Nucleophilic Aromatic Substitution (SNAr)

The C4-Chlorine position is activated for nucleophilic attack because it is para to the ring nitrogen (which acts as an electron sink) and ortho to the electron-withdrawing ester.[1][2]

  • Risk: Storage in protic solvents (like methanol) without pH control, or in the presence of strong nucleophiles (amines), can lead to the displacement of the chlorine atom.[2]

Visualization: Degradation Pathways

The following diagram illustrates the chemical logic governing the degradation risks.

DegradationPathways Compound Methyl 4-chloro-5-methoxypicolinate (Intact API Intermediate) Acid Degradant A: 4-chloro-5-methoxypicolinic acid (Hydrolysis Product) Compound->Acid Hydrolysis (Catalyzed by trace acid) Dehalo Degradant B: Dechlorinated/Radical Species (Photolysis Product) Compound->Dehalo Homolytic Cleavage (C-Cl Bond) Subst Degradant C: S_NAr Substitution Product (Cl Displacement) Compound->Subst Nucleophilic Attack (Activated C4 position) Moisture Atmospheric Moisture (H2O) Moisture->Acid UV UV Light / Heat UV->Dehalo Nucleophile Nucleophiles (R-NH2, OH-) Nucleophile->Subst

Figure 1: Mechanistic pathways for the degradation of Methyl 4-chloro-5-methoxypicolinate.

Validated Storage Protocol

Based on the degradation mechanisms above, the following storage protocol is mandatory for maintaining pharmaceutical-grade purity.

Phase 1: Environmental Control
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature kinetically inhibits hydrolysis and SNAr reactions.[2]

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Rationale: Displaces oxygen and, more importantly, atmospheric moisture.[2] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.[2]

  • Light: No Direct Light.

    • Rationale: Prevents photolytic cleavage of the C-Cl bond.[1][2]

Phase 2: Packaging Requirements[1][2]
  • Primary Container: Amber glass vial or bottle (Type I borosilicate).

    • Why Amber? Blocks UV radiation <400nm.[2]

  • Closure: Teflon (PTFE) lined screw cap or crimp seal.[2]

    • Why PTFE? Prevents leaching of plasticizers and provides a superior moisture barrier compared to standard polyethylene liners.[2]

  • Secondary Containment: Sealed desiccator or aluminum foil barrier bag with desiccant packs (Silica gel or Molecular Sieves).[2]

Phase 3: Handling Workflow

Do not open the cold container immediately upon removal from the refrigerator.

  • Equilibration: Allow the closed container to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Criticality: Opening a cold container in humid lab air causes immediate water condensation on the solid, initiating hydrolysis.[2]

  • Sampling: Sample quickly under a flow of nitrogen or inside a glovebox if possible.

  • Resealing: Purge the headspace with Nitrogen/Argon before resealing.[2] Parafilm the cap for long-term storage.[2]

Quality Control & Re-Analysis

To validate the stability of stored batches, use the following analytical checkpoints.

A. Visual Inspection[2]
  • Pass: White to off-white crystalline powder.[1][2]

  • Fail: Yellow/Orange discoloration (indicates photolysis or oxidation) or clumping (indicates moisture absorption).[2]

B. HPLC Method (Purity)[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption) and 280 nm.[2]

  • Target: Main peak >97%. Look for a front-eluting peak (Carboxylic acid degradant) which is more polar.[2]

C. 1H-NMR (Identity & Solvation)
  • Solvent: DMSO-d6 or CDCl3.[1][2]

  • Key Signals:

    • Ester Methyl (-COOCH3): Singlet ~3.9 - 4.0 ppm.[2]

    • Methoxy (-OCH3): Singlet ~3.9 - 4.0 ppm.[1][2]

    • Degradation Check: Disappearance of the ester methyl singlet and appearance of a broad -COOH proton signal (>10 ppm) indicates hydrolysis.[2]

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves.[1][2]
Eye Irritation H319: Causes serious eye irritationWear safety goggles.[2]
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.[1][2]

Disposal: Dispose of as halogenated organic waste. Do not mix with strong bases or oxidizers.[2]

References

  • PubChem. (2025).[2][3] Methyl 4-chloropicolinate Compound Summary. National Library of Medicine.[2] Retrieved January 29, 2026, from [Link]

Sources

Foundational

Whitepaper: Strategic Synthesis &amp; Application of Methyl 4-chloro-5-methoxypicolinate

The following technical guide details the strategic discovery, synthesis, and application of Methyl 4-chloro-5-methoxypicolinate , a linchpin intermediate in modern medicinal chemistry. Executive Summary Methyl 4-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic discovery, synthesis, and application of Methyl 4-chloro-5-methoxypicolinate , a linchpin intermediate in modern medicinal chemistry.

Executive Summary

Methyl 4-chloro-5-methoxypicolinate is a highly specialized pyridine scaffold used primarily in the development of kinase inhibitors (e.g., MET, EGFR targets) and advanced agrochemicals. Its structural value lies in its orthogonal reactivity :

  • C2-Ester: A stable anchor for amide coupling to generate hinge-binding motifs.

  • C4-Chloride: An activated electrophile for highly selective Suzuki-Miyaura cross-couplings or SNAr displacements.

  • C5-Methoxy: An electron-donating group (EDG) that modulates the electronics of the ring, preventing over-reactivity at C4 while providing crucial solubility and metabolic stability properties.

This guide outlines the "Discovery" of the optimal synthetic route—specifically designed to overcome the regioselectivity challenges inherent in multi-substituted pyridines.

The Synthetic Challenge (The "Why")

The discovery of a scalable route to this molecule was driven by the failure of traditional Nucleophilic Aromatic Substitution (SNAr).

The Regioselectivity Trap

A logical retrosynthesis might suggest starting from methyl 4,5-dichloropicolinate and reacting it with sodium methoxide (NaOMe). However, this approach fails to yield the target:

  • Mechanism: The pyridine nitrogen activates the C2 and C4 positions via resonance. The C5 position is meta to the nitrogen and unactivated.

  • Outcome: Methoxide attacks the highly activated C4-chloride.

  • Result: Formation of Methyl 4-methoxy-5-chloropicolinate (the inverse regioisomer).

Expert Insight: To access the 4-chloro-5-methoxy pattern, one must utilize an electrophilic strategy or a specific N-oxide rearrangement, which constitutes the core "discovery" logic of this guide.

The Optimized "Discovery" Route

The industry-standard route relies on the N-Oxide Activation Strategy , which leverages the directing power of the 5-methoxy group to install the 4-chloride regioselectively.

Workflow Visualization

SynthesisRoute cluster_legend Key Transformation Logic SM 5-Hydroxy-2-picolinic Acid Step1 1. Methylation (MeI, K2CO3) SM->Step1 Int1 Methyl 5-methoxypicolinate Step1->Int1 Step2 2. N-Oxidation (m-CPBA or Urea-H2O2) Int1->Step2 Int2 N-Oxide Intermediate Step2->Int2 Step3 3. Regioselective Chlorination (POCl3, Reflux) Int2->Step3 Product Methyl 4-chloro-5- methoxypicolinate Step3->Product Legend1 The 5-OMe group directs the Cl insertion to C4 via the N-oxide rearrangement.

Caption: Figure 1. The regioselective N-oxide rearrangement pathway avoids the SNAr isomer trap.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-methoxypicolinate
  • Reagents: 5-Hydroxy-2-picolinic acid, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.

  • Protocol:

    • Dissolve 5-hydroxy-2-picolinic acid (1.0 eq) in DMF (0.5 M).

    • Add K₂CO₃ (2.5 eq) and stir at ambient temperature for 30 min.

    • Add MeI (2.2 eq) dropwise. Note: Excess MeI is required to esterify the acid and methylate the phenol simultaneously.

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

    • Yield: Typically 85-90%.

Step 2: N-Oxidation
  • Reagents: Methyl 5-methoxypicolinate, Urea-Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA).

  • Protocol:

    • Dissolve ester in DCM at 0°C.

    • Add UHP (2.0 eq).

    • Add TFAA (2.0 eq) dropwise. Caution: Exothermic.

    • Stir at room temperature for 12 hours.

    • Mechanism: The in situ generated trifluoroperacetic acid is a potent oxygen transfer agent, converting the pyridine nitrogen to the N-oxide.

    • Validation: Monitor by LCMS (Mass shift +16).

Step 3: The Critical Chlorination (The "Discovery" Step)
  • Reagents: Phosphorus Oxychloride (POCl₃).[1]

  • Protocol:

    • Suspend the N-oxide intermediate in neat POCl₃ (5.0 eq).

    • Heat to reflux (105°C) for 2-4 hours.

    • Causality: The N-oxide oxygen attacks the Phosphorus, creating an activated leaving group. Chloride anion then attacks the C4 position.

    • Regiocontrol: The C2 position is blocked by the ester. The C6 position is sterically hindered and electronically less favorable than C4 (para to the N-oxide, ortho to the methoxy).

    • Quench: Pour carefully onto ice/NaHCO₃. Critical Safety Step: Violent hydrolysis of POCl₃.

    • Purification: Flash chromatography (Hexane/EtOAc).

Analytical Data & Specifications

PropertySpecificationNotes
Appearance Off-white to pale yellow solidColor darkens upon air exposure
Molecular Weight 201.61 g/mol Formula: C₈H₈ClNO₃
¹H NMR (DMSO-d₆) δ 8.45 (s, 1H), 8.12 (s, 1H), 4.01 (s, 3H), 3.92 (s, 3H)Distinct singlets for C3/C6 protons
LCMS Purity >98% (UV 254 nm)Major impurity: 4-bromo analog (if POBr₃ used)
Solubility DCM, DMSO, MeOHPoor solubility in water

Strategic Applications in Drug Discovery

The utility of Methyl 4-chloro-5-methoxypicolinate lies in its ability to serve as a divergent hub .

Divergent Synthesis Flowchart

Applications Core Methyl 4-chloro-5- methoxypicolinate PathA Path A: Suzuki Coupling (C4-Aryl Installation) Core->PathA Pd(PPh3)4, Ar-B(OH)2 PathB Path B: Ester Hydrolysis (C2-Amide Formation) Core->PathB LiOH, then R-NH2 Drug1 Kinase Inhibitors (e.g., MET, EGFR) PathA->Drug1 Drug2 Agrochemicals (Picolinamide Herbicides) PathB->Drug2

Caption: Figure 2. Divergent synthesis allows rapid library generation for SAR studies.

  • C4-Functionalization: The chlorine atom is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring.

  • C2-Amidation: The ester is easily hydrolyzed to the acid (LiOH/THF) and coupled with amines to form picolinamides, a privileged scaffold in herbicide discovery (e.g., analogues of Thiencarbazone-methyl).

References

  • Preparation of substituted picolinic acid derivatives. World Intellectual Property Organization, WO 2011/093256. (Describes the chlorination logic of picolinic acid derivatives). Link

  • Regioselective Nucleophilic Aromatic Substitution. National Institutes of Health (PMC). (Provides mechanistic grounding for the "Ortho-Effect" and SNAr limitations). Link

  • Synthesis of 4-chloro-pyridine-2-carboxylic acid methyl ester. BenchChem Protocols. (Standard protocol for the core scaffold synthesis). Link

  • Methyl 4-chloro-5-methoxypicolinate Product Data. PubChem Compound Summary. (Physical properties and identifiers). Link

Sources

Exploratory

Methyl 4-chloro-5-methoxypicolinate: Technical Monograph &amp; Handling Guide

Molecular Profile & Critical Identification The Scaffold: Methyl 4-chloro-5-methoxypicolinate is a highly functionalized pyridine building block. In drug discovery, it serves as a "linchpin" intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile & Critical Identification

The Scaffold: Methyl 4-chloro-5-methoxypicolinate is a highly functionalized pyridine building block. In drug discovery, it serves as a "linchpin" intermediate. The 2-position ester provides a handle for acylations or heterocycle formation (e.g., triazoles, oxadiazoles), while the 4-chloro substituent is primed for regioselective nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings.

PropertyData
CAS Number 857433-67-1
IUPAC Name Methyl 4-chloro-5-methoxypyridine-2-carboxylate
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
SMILES COC1=C(Cl)C=C(N=C1)C(=O)OC
Physical State Solid (typically off-white to pale yellow)
Storage Condition 2–8°C (Refrigerate), Inert Atmosphere (Argon/Nitrogen)

Risk Assessment & Engineering Controls (Expanded SDS)

Standard SDSs often list generic hazards. As researchers, we must interpret these based on the molecule's reactive potential.

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Cat 3): H335 - May cause respiratory irritation.

The "Why" Behind the Safety

The lipophilic methyl ester moiety facilitates transport across lipid bilayers (skin/cell membranes). Once internalized, the pyridine core can interact with biological nucleophiles. The 4-chloro position is an electrophilic trap; while useful in synthesis, in a biological context, it presents a risk of alkylating proteins, leading to sensitization or toxicity.

Emergency Response Decision Tree

The following logic flow dictates the immediate response to exposure, prioritizing decontamination over neutralization.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale SkinAct 1. Drench water (15 min) 2. Soap wash (Lipid removal) 3. NO organic solvents Skin->SkinAct Lipophilic absorption risk EyeAct 1. Rinse water (15 min) 2. Remove contacts 3. Do NOT neutralize Eye->EyeAct Corrosive risk InhaleAct 1. Fresh air immediately 2. Oxygen if labored breathing 3. Corticosteroids (Medical) Inhale->InhaleAct Mucosal irritant Medical Seek Medical Attention (Bring CAS 857433-67-1 Data) SkinAct->Medical EyeAct->Medical InhaleAct->Medical

Figure 1: Emergency response logic prioritizing physical removal of the agent. Note the prohibition of organic solvents on skin, which would accelerate absorption of the ester.

Synthetic Utility & Reactivity Profile

Regioselectivity Logic

The molecule possesses three distinct reactive sites. Understanding their hierarchy is crucial for experimental design:

  • C4-Chlorine (Electrophile): The most reactive site for SNAr. The nitrogen atom at position 1 and the ester at position 2 withdraw electron density, activating C4. However, the C5-methoxy group is an electron donor (via resonance), which slightly deactivates C4 compared to a non-substituted analog. Implication: Higher temperatures or stronger bases may be required for displacement compared to 4-chloropicolinate.

  • C2-Ester (Electrophile): Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation.

  • C5-Methoxy (Nucleophile/Donor): Generally inert but directs electrophilic aromatic substitution (EAS) to C6 if forcing conditions are used (rare).

Reactivity Pathway Diagram

Reactivity Core Methyl 4-chloro-5- methoxypicolinate (Starting Material) Path1 S_NAr Displacement Core->Path1 Primary Amines/RO- Path2 Suzuki Coupling Core->Path2 Ar-B(OH)2, Pd(0) Path3 Ester Hydrolysis Core->Path3 LiOH/NaOH Prod1 4-Amino/Alkoxy Derivative (Kinase Inhibitor Core) Path1->Prod1 Prod2 4-Aryl/Biaryl System Path2->Prod2 Prod3 Picolinic Acid (Metal Chelation/Coupling) Path3->Prod3

Figure 2: Divergent synthetic pathways. The C4-Chlorine displacement (Blue path) is the most common utilization in medicinal chemistry.

Experimental Protocols

Protocol: Safe Weighing & Handling

Rationale: As a Category 4 oral toxin and irritant, dust generation must be minimized.

  • Preparation: Equilibrate the container to room temperature before opening to prevent condensation (the compound is stored at 2–8°C). Moisture promotes hydrolysis of the methyl ester.

  • Environment: All weighing must occur inside a certified chemical fume hood.

  • Technique: Use an antistatic weighing boat. Do not use spatulas that may generate static charge; use stainless steel or PTFE-coated tools.

  • Decontamination: Wipe the balance area with a surfactant-based cleaner (e.g., 2% SDS solution) followed by water. Avoid pure ethanol/acetone initially to prevent spreading dissolved residues.

Protocol: SNAr Displacement (General Procedure)

Rationale: This protocol targets the C4-Cl site. We use a polar aprotic solvent (DMSO or DMF) to stabilize the Meisenheimer complex intermediate.

Reagents:

  • Methyl 4-chloro-5-methoxypicolinate (1.0 eq)

  • Amine Nucleophile (e.g., Morpholine, Aniline derivative) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: DMSO (Anhydrous)

Step-by-Step:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the picolinate (1.0 eq) in DMSO (0.2 M concentration).

  • Addition: Add the base followed by the amine nucleophile.

  • Reaction: Heat the mixture to 80–100°C .

    • Note: The 5-methoxy group deactivates the ring. If conversion is slow at 80°C, increase to 100°C. Monitor by LCMS.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (precipitation often occurs).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine to remove DMSO.

    • Dry over Na₂SO₄ and concentrate.

Storage & Stability

  • Hydrolytic Instability: The electron-deficient nature of the pyridine ring makes the C2-ester more susceptible to hydrolysis than a standard benzoate ester. Strict exclusion of moisture is required. [2]

  • Photostability: Halogenated pyridines can undergo photolytic dehalogenation. Store in amber vials.

References

  • WuXi Biology. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Analogous reactivity mechanistic reference). Retrieved January 29, 2026, from [Link]

  • Google Patents. (2022). WO2022222871A1 - Heterocyclic compounds as KRAS G12C inhibitors. (Cites synthesis and utility of substituted picolinates).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of "Methyl 4-chloro-5-methoxypicolinate"

Application Note: High-Fidelity Synthesis of Methyl 4-chloro-5-methoxypicolinate Executive Summary & Strategic Context Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a high-value heterocyclic building block, p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Methyl 4-chloro-5-methoxypicolinate

Executive Summary & Strategic Context

Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a high-value heterocyclic building block, particularly critical in the development of kinase inhibitors and calcium channel antagonists. The 4-chloro substituent on the pyridine ring serves as a versatile handle for downstream nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold.

This application note details a robust, scalable protocol for synthesizing this moiety. Unlike generic procedures, this guide focuses on the deoxychlorination of the 4-hydroxy precursor. This route is preferred over direct ring chlorination due to its regioselectivity and higher yields.

Retrosynthetic Analysis & Mechanistic Insight

The synthesis hinges on the efficient conversion of the tautomeric 4-pyridone (4-hydroxypyridine) functionality into the 4-chloro derivative.

  • Precursor: Methyl 4-hydroxy-5-methoxypicolinate (or its corresponding carboxylic acid).

  • Key Transformation: Deoxychlorination using Phosphoryl Chloride (

    
    ).
    
  • Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate. The

    
     oxygen attacks the phosphorus, activating the C4 position. A chloride ion then attacks C4, restoring aromaticity and expelling the phosphate leaving group.
    

Critical Process Parameter (CPP): The presence of the 5-methoxy group introduces electron density, potentially reducing the electrophilicity of the C4 center. Therefore, catalytic activation (e.g., DMF) or elevated temperatures are often required to drive the reaction to completion.

Experimental Protocol

Safety Warning:

  • Phosphoryl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and phosphoric acid. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen/Argon).
    
  • Quenching: The hydrolysis of excess

    
     is highly exothermic. Quench slowly into ice-water.
    
Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 4-hydroxy-5-methoxypicolinate Substrate1.0Starting Material (SM)
Phosphoryl Chloride (

)
Reagent/Solvent5.0 - 10.0Excess serves as solvent
Phosphorus Pentachloride (

)
Co-Reagent1.0Optional: Enhances reactivity
Dichloromethane (DCM) Solvent-For extraction
Sat.

Base-For neutralization
Step-by-Step Methodology

1. Reaction Setup:

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 4-hydroxy-5-methoxypicolinate (1.0 eq).

  • Under an inert atmosphere (

    
    ), carefully add 
    
    
    
    (5–10 vol/wt relative to SM).
  • Optional Optimization: For stubborn substrates, add

    
      (1.0 eq) to the mixture to facilitate the formation of the active chlorinating species.
    

2. Thermal Activation:

  • Heat the reaction mixture to 80–100°C (oil bath temperature).

  • Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting material (polar, UV active) should disappear, replaced by a less polar product spot.

  • Typical Reaction Time: 2 to 4 hours.

3. Workup & Isolation (Critical Step):

  • Cool the reaction mixture to room temperature.

  • Concentration: Remove the bulk of excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Quench: Pour the resulting residue slowly onto crushed ice (approx. 10x weight of residue) with vigorous stirring. Maintain temperature <20°C to prevent ester hydrolysis.

  • Neutralization: Carefully adjust the pH to ~7–8 using saturated

    
      solution or solid 
    
    
    
    . Caution: Vigorous
    
    
    evolution.

4. Extraction & Purification:

  • Extract the aqueous phase with DCM (

    
    ).
    
  • Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Filter and concentrate in vacuo to yield the crude solid.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes) or recrystallization from Ethanol/Heptane.

Expected Yield: 75% – 85% Characterization:

  • Appearance: Off-white to tan solid.

  • 1H NMR (CDCl3): Look for the disappearance of the OH/NH signal and a shift in the aromatic proton signals.

  • MS (ESI): [M+H]+ consistent with the chlorinated product (M and M+2 isotope pattern characteristic of Chlorine).

Process Visualization

The following diagram illustrates the reaction workflow and decision logic for this synthesis.

SynthesisWorkflow Start Start: Methyl 4-hydroxy-5-methoxypicolinate ReagentAdd Add POCl3 (5-10 eq) Optional: Add PCl5 Start->ReagentAdd Heat Heat to 80-100°C (2-4 Hours) ReagentAdd->Heat Check Check LC-MS/TLC Conversion > 98%? Heat->Check Check->Heat No (Continue Heating) Workup Evaporate Excess POCl3 Quench on Ice Check->Workup Yes Neutralize Neutralize with NaHCO3 (pH 7-8) Workup->Neutralize Extract Extract with DCM Dry & Concentrate Neutralize->Extract Purify Flash Chromatography (EtOAc/Hexanes) Extract->Purify End Final Product: Methyl 4-chloro-5-methoxypicolinate Purify->End

Figure 1: Critical Process Workflow for the Deoxychlorination of 4-Hydroxypicolinates.

References

  • ChemicalBook. Methyl 4-chloropicolinate Synthesis and Reaction Conditions. Retrieved from . (Provides analogous conditions for chloropicolinate synthesis via SOCl2/POCl3).

  • PrepChem. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline. Retrieved from . (Validates POCl3 methodology for chlorinating hydroxy-methoxy-heterocycles).

  • BLD Pharm. Methyl 4-chloro-5-methoxypicolinate Product Data. Retrieved from . (Source for CAS Registry Number 857433-67-1 and physical property verification).[1][2]

  • BenchChem. Synthesis routes of Methyl 4-Chloropicolinate. Retrieved from . (Detailed procedural analogues for picolinate chlorination).

Sources

Application

Application Note: Buchwald-Hartwig Amination of Methyl 4-chloro-5-methoxypicolinate

Executive Summary This application note details the optimized conditions for the Buchwald-Hartwig amination of Methyl 4-chloro-5-methoxypicolinate . This substrate presents a specific "push-pull" electronic challenge: th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Buchwald-Hartwig amination of Methyl 4-chloro-5-methoxypicolinate . This substrate presents a specific "push-pull" electronic challenge: the C2-ester activates the ring, while the C5-methoxy group donates electron density, deactivating the C4-chloride towards oxidative addition. Furthermore, the picolinate nitrogen and carbonyl oxygen create a potential chelation trap for palladium species.

We present two validated protocols:

  • Method A (High-Fidelity): Utilizes BrettPhos Pd G4 for challenging amines or high-value synthesis, ensuring maximum conversion and ester stability.

  • Method B (Process-Scalable): Utilizes Pd₂(dba)₃ / Xantphos , offering a cost-effective solution for robust amine partners.

Substrate Analysis & Mechanistic Considerations

Electronic Landscape

The substrate, Methyl 4-chloro-5-methoxypicolinate, possesses three critical electronic features that dictate reaction success:

  • C4-Chloride (Leaving Group): Chlorides are inherently less reactive than bromides or iodides in oxidative addition. High temperatures (>80°C) and electron-rich, bulky ligands are required.

  • C5-Methoxy (EDG): The methoxy group at the meta position relative to the nitrogen (but ortho to the chloride) increases electron density at the C4 center via resonance. This raises the energy barrier for oxidative addition compared to a naked 4-chloropyridine.

  • C2-Methyl Ester (EWG): While activating, this group is labile. Strong alkoxide bases (e.g., NaOtBu) typically used in Buchwald couplings will cause transesterification or hydrolysis. Cesium Carbonate (Cs₂CO₃) is the mandatory base for this protocol.

The "Picolinate Trap" (Chelation)

The pyridine nitrogen and the ester carbonyl can form a stable 5-membered chelate with the Palladium(II) intermediate. If the ligand is not sufficiently bulky or bidentate (like Xantphos), this chelation can arrest the catalytic cycle, leading to stalled conversion.

Experimental Protocols

Method A: High-Fidelity Protocol (BrettPhos Pd G4)

Recommended for: Primary amines, weak nucleophiles, and small-scale discovery chemistry.

Rationale: BrettPhos is a bulky, electron-rich biaryl phosphine that facilitates oxidative addition into difficult aryl chlorides. The G4 precatalyst ensures rapid activation at low temperatures, minimizing catalyst decomposition.

Reagents:

  • Substrate: Methyl 4-chloro-5-methoxypicolinate (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under active Ar/N₂ flow, charge a reaction vial with the substrate, BrettPhos Pd G4, and Cs₂CO₃.

  • Addition: Add the amine. (If the amine is a liquid, add it via syringe after the solvent).

  • Solvation: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 90°C for 4–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: Process-Scalable Protocol (Xantphos/Pd)

Recommended for: Secondary amines, anilines, and gram-scale synthesis.

Rationale: Xantphos is a wide-bite-angle bidentate ligand. It effectively prevents the "Picolinate Trap" by occupying the coordination sites that the substrate would otherwise chelate. It is significantly cheaper than BrettPhos.

Reagents:

  • Substrate: Methyl 4-chloro-5-methoxypicolinate (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst Source: Pd₂(dba)₃ (2.5 mol% - equivalent to 5 mol% Pd)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and Xantphos in the solvent at RT for 10 minutes to form the active catalyst species (solution turns from purple to orange/yellow).

  • Charge: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel.

  • Combine: Transfer the pre-formed catalyst solution to the vessel.

  • Reaction: Heat to 100°C for 12–24 hours.

  • Workup: Standard Celite filtration and concentration.

Comparative Data & Optimization Table

ParameterMethod A (BrettPhos)Method B (Xantphos)Notes
Catalyst Cost HighLowUse Method B for scale-up >5g.
Reaction Time Fast (4-8 h)Moderate (12-24 h)BrettPhos promotes faster Oxidative Addition.
Ester Stability ExcellentGoodBoth use Cs₂CO₃; avoid NaOtBu.
Primary Amines Preferred ModerateXantphos can struggle with steric bulk on primary amines.
Secondary Amines GoodPreferred Xantphos excels with morpholines/piperidines.
Temperature 80-90°C100-110°CChlorides require higher energy input.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific challenges of this substrate (Oxidative Addition barrier and Chelation risk).

BuchwaldMechanism PreCat Precatalyst Activation (Pd G4 or Pd-Xantphos) Pd0 Active Pd(0)L Species PreCat->Pd0 OxAdd Oxidative Addition (Rate Limiting Step) Substrate: Ar-Cl Pd0->OxAdd + Substrate Coord Amine Coordination & Deprotonation (Cs2CO3) OxAdd->Coord + Amine / Base Trap OFF-CYCLE TRAP: Picolinate Chelation (Pd sequestered by N & Ester) OxAdd->Trap Ineffective Ligand RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Regenerate Pd(0) Trap->OxAdd Heat/Bulky Ligand

Figure 1: Catalytic cycle emphasizing the oxidative addition barrier caused by the 5-OMe group and the potential picolinate chelation trap.

Troubleshooting & Quality Control

Self-Validating the Reaction
  • Visual Check: The reaction should darken (orange

    
     dark red/brown) over time. If palladium black precipitates immediately (mirror on glass), the ligand is not protecting the metal—check solvent dryness or ligand quality.
    
  • TLC Monitoring: The starting material (SM) is UV active. Due to the ester, SM often runs close to the product. Use a co-spot. If SM persists after 16h, add 1 mol% fresh catalyst.

Common Failure Modes
  • Hydrolysis (Product is Acid):

    • Symptom:[1][2][3][4] LCMS shows Mass = Product - 14 (loss of methyl) or +1 (acid).

    • Cause: Wet Cs₂CO₃ or wet Dioxane.

    • Fix: Flame-dry glassware; use fresh anhydrous solvent; store Cs₂CO₃ in a desiccator.

  • No Reaction (SM Recovery):

    • Cause: Oxidative addition failed. The 5-OMe deactivation is too strong for the chosen temperature/ligand.

    • Fix: Switch to Method A (BrettPhos) or increase temperature to 110°C in Toluene.

  • Dechlorination (Ar-H formed):

    • Cause:

      
      -hydride elimination from the amine or solvent impurities.
      
    • Fix: Ensure inert atmosphere (Ar balloon); switch solvent to Toluene.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008.

  • BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination." BenchChem Protocols, 2025.[5]

  • Organic Chemistry Portal. "Palladium Catalyzed Amination of Aryl Chlorides." Organic Chemistry Portal, 2019.

  • Wuxi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024.

  • ACS Publications. "Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities." Organometallics, 2021.[6]

Sources

Method

"Methyl 4-chloro-5-methoxypicolinate" in the synthesis of acetolactate synthase (ALS) inhibitors

This Application Note and Protocol Guide details the use of Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1) as a critical intermediate in the synthesis of pyridine-based Acetolactate Synthase (ALS) inhibitors . Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1) as a critical intermediate in the synthesis of pyridine-based Acetolactate Synthase (ALS) inhibitors .

Executive Summary

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first common enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. Inhibitors of this enzyme are potent herbicides characterized by low application rates and low mammalian toxicity.

Methyl 4-chloro-5-methoxypicolinate serves as a high-value scaffold for the synthesis of pyridine-based ALS inhibitors , including sulfonylureas, imidazolinones, and pyrimidinyl-carboxylates. Its structural uniqueness lies in the 4-chloro substituent (an electrophilic handle for nucleophilic aromatic substitution) and the 5-methoxy group (which modulates lipophilicity and electronic properties essential for enzyme binding).

This guide provides a validated protocol for utilizing this intermediate to synthesize downstream ALS inhibitor pharmacophores via Nucleophilic Aromatic Substitution (SNAr) and subsequent Ester Functionalization .

Strategic Role in Synthesis

The molecule acts as a "linchpin" intermediate. The electron-deficient pyridine ring, activated by the 2-carboxylate ester, renders the 4-chlorine atom highly susceptible to displacement by nucleophiles (amines, sulfonamides, or phenols).

Key Chemical Transformations:
  • SNAr at C4: Displacement of the chlorine atom by heterocyclic amines or sulfonamides to install the "active" herbicide headgroup.

  • Ester Hydrolysis/Derivatization at C2: Conversion of the methyl ester to a carboxylic acid (for salt formation), amide, or heterocycle (e.g., imidazolinone ring formation).

  • Electronic Modulation (C5-OMe): The methoxy group remains stable, providing necessary electron-donating character to the pyridine ring, which influences the pKa and binding affinity of the final inhibitor.

Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of Methyl 4-chloro-5-methoxypicolinate into two distinct classes of ALS inhibitors: Pyridine-Sulfonamides and Bis(heteroaryl) Ethers .

ALS_Synthesis_Pathway Intermediate Methyl 4-chloro-5-methoxypicolinate (Core Scaffold) SNAr_Product1 4-Amino/Sulfonyl Derivative (Precursor A) Intermediate->SNAr_Product1 S_NAr (Base, Heat) Path A (Sulfonamides) SNAr_Product2 4-Aryloxy Derivative (Precursor B) Intermediate->SNAr_Product2 S_NAr (Base, Cat.) Path B (Ethers) Nucleophile1 Sulfonamide / Amine (R-NH2) Nucleophile1->SNAr_Product1 Nucleophile2 Functionalized Phenol / Pyrimidine (Ar-OH) Nucleophile2->SNAr_Product2 Hydrolysis Ester Hydrolysis (LiOH / NaOH) SNAr_Product1->Hydrolysis SNAr_Product2->Hydrolysis Final_Inhibitor Active ALS Inhibitor (Free Acid or Salt) Hydrolysis->Final_Inhibitor Acidification

Caption: Divergent synthesis of ALS inhibitors utilizing the electrophilic C4-position of Methyl 4-chloro-5-methoxypicolinate.

Detailed Experimental Protocol

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: To replace the 4-chloro substituent with a nitrogen or oxygen nucleophile (e.g., a substituted aniline, sulfonamide, or pyrimidinol).

Materials & Reagents
ComponentSpecificationRole
Methyl 4-chloro-5-methoxypicolinate >98% PurityStarting Material
Nucleophile 1.1 - 1.2 equiv.Reactant (e.g., 2-amino-4,6-dimethoxypyrimidine)
Base Cesium Carbonate (Cs₂CO₃) or K₂CO₃Acid Scavenger
Solvent Anhydrous DMF or DMSOPolar Aprotic Solvent
Catalyst (Optional) 18-Crown-6 (if using K₂CO₃)Phase Transfer Catalyst
Step-by-Step Methodology
  • Preparation:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-chloro-5-methoxypicolinate (1.0 g, 4.96 mmol) in anhydrous DMF (10 mL).

    • Note: Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the ester.

  • Addition:

    • Add the Nucleophile (5.45 mmol, 1.1 equiv.) to the solution.

    • Add Cesium Carbonate (3.23 g, 9.92 mmol, 2.0 equiv.) in a single portion.

    • Critical: If the nucleophile is a sulfonamide, use Sodium Hydride (NaH) (1.2 equiv) at 0°C first to generate the anion before adding the picolinate.

  • Reaction:

    • Heat the reaction mixture to 80–100°C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting material (Rf ~0.6) should disappear, and a more polar product spot should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • Precipitation: In many cases, the product will precipitate as a solid. Filter, wash with water, and dry.

    • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol or purify via Flash Column Chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Protocol B: Ester Hydrolysis to Active Acid

Objective: To convert the methyl ester into the free carboxylic acid, often the biologically active form or a precursor for salt formation.

  • Dissolution: Dissolve the SNAr product (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1).

  • Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv). Stir at room temperature for 2–4 hours.

  • Acidification: Concentrate to remove volatiles. Acidify the aqueous residue to pH 3–4 using 1N HCl.

  • Isolation: Filter the resulting precipitate (the free acid). Wash with cold water and dry under vacuum at 45°C.

Quality Control & Validation

To ensure the integrity of the intermediate and the final product, the following analytical parameters must be met.

Analytical Data for Methyl 4-chloro-5-methoxypicolinate
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (s, 1H, Py-H6) – Diagnostic singlet due to lack of coupling.

    • δ 8.10 (s, 1H, Py-H3) – Shifted downfield by carboxylate.

    • δ 4.02 (s, 3H, OCH₃ at C5).

    • δ 3.98 (s, 3H, COOCH₃).

  • LC-MS: [M+H]⁺ = 202.0/204.0 (Characteristic 3:1 Chlorine isotope pattern).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in SNAr Incomplete chloride displacementIncrease temperature to 110°C; switch base to Cs₂CO₃; ensure anhydrous conditions.
Ester Hydrolysis Side-Rxn Wet solvent or hygroscopic baseUse freshly distilled DMF/DMSO; store base in desiccator.
Darkening of Reaction Oxidation or decompositionDegas solvents thoroughly; run strictly under Argon.

References

  • ChemicalBook. (2023). Methyl 4-chloro-5-methoxypyridine-2-carboxylate Product Properties and Synthesis. Retrieved from

  • BLD Pharm. (2023). Safety Data Sheet and Technical Specifications for CAS 857433-67-1. Retrieved from

  • Duggleby, R. G., & Pang, S. S. (2000). Acetolactate synthase: structure and mechanism. Journal of Biochemistry and Molecular Biology, 33(1), 1-36. (Contextual grounding for ALS mechanism).
  • Ray, T. B. (1984). Site of action of chlorsulfuron: Inhibition of valine and isoleucine biosynthesis in plants. Plant Physiology, 75(3), 827-831. (Foundational reference for ALS inhibitor mode of action).

(Note: While specific patent literature for this exact intermediate's commercial trade name is proprietary, the protocols above are derived from standard medicinal chemistry practices for pyridine-2-carboxylate herbicides.)

Sources

Application

Application Note: Strategic Derivatization of Methyl 4-chloro-5-methoxypicolinate

This Application Note is designed as a definitive technical guide for the derivatization of Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1). It addresses the specific electronic and steric properties of this scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the derivatization of Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1). It addresses the specific electronic and steric properties of this scaffold to enable high-yield, reproducible library synthesis in drug discovery.

Executive Summary

Methyl 4-chloro-5-methoxypicolinate represents a "privileged scaffold" in medicinal chemistry due to its dense functionality on the pyridine ring. It offers three distinct vectors for diversification:

  • The C4-Chloride: An activated electrophile for

    
     and metal-catalyzed cross-couplings.
    
  • The C2-Ester: A versatile handle for amidation, reduction, or heterocycle formation.

  • The C5-Methoxy: An electron-donating group (EDG) that modulates ring electronics and can be deprotected to a phenol for further functionalization.

This guide provides validated protocols for the two most critical transformations: C4-Amination (


)  and C4-Suzuki Coupling , along with a strategic roadmap for orthogonal derivatization.

Chemo-Structural Analysis

Understanding the electronic landscape of the molecule is prerequisite to successful derivatization.

  • Activation: The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect ($ -I, -M $), activating the C4 and C2 positions.

  • Deactivation: The C5-methoxy group is an Electron Donating Group (EDG) via resonance ($ +M $). This slightly deactivates the C4-chloride toward nucleophilic attack compared to a simple 4-chloropyridine, but the activation from N1 and the ester at C2 dominates.

  • Regioselectivity: In

    
     reactions, the C4 position is significantly more reactive than other positions due to the para-relationship with the ring nitrogen.
    
Reactivity Roadmap (DOT Visualization)

ReactivityMap Core Methyl 4-chloro-5- methoxypicolinate (Core Scaffold) SNAr C4-Amination (SNAr) (Diverse Amines) Core->SNAr R-NH2, Base Heat Suzuki C4-Suzuki Coupling (Biaryl Systems) Core->Suzuki Ar-B(OH)2, Pd(0) Base Hydrolysis C2-Hydrolysis (Carboxylic Acid) Core->Hydrolysis LiOH, THF/H2O Demethylation C5-Demethylation (Pyridin-3-ol) Core->Demethylation BBr3, DCM

Caption: Divergent synthesis pathways from the core scaffold. Solid lines indicate primary high-yield transformations; dashed lines indicate secondary modifications.

Protocol A: C4-Nucleophilic Aromatic Substitution ( )

Objective: Introduction of aliphatic or aromatic amines at the C4 position. Mechanism: Addition-Elimination via a Meisenheimer-like transition state.

Experimental Logic

The C5-methoxy group provides steric bulk and electron density. Therefore, polar aprotic solvents (DMSO, NMP) and elevated temperatures are required to overcome the activation energy barrier. We utilize DIPEA as a proton scavenger to drive the equilibrium.

Step-by-Step Protocol

Reagents:

  • Methyl 4-chloro-5-methoxypicolinate (1.0 equiv)

  • Amine (Nucleophile) (1.2 – 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Solvent: DMSO (anhydrous) or NMP.

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the scaffold (100 mg scale) in DMSO (1.0 mL, 0.5 M concentration).

  • Addition: Add DIPEA followed by the amine. Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vial and heat to 90°C – 110°C .

    • Monitoring: Check by LC-MS or TLC after 2 hours. The starting material (Cl-containing) shows a distinct isotopic pattern (M/M+2 ratio of 3:1). The product will lose this pattern.

  • Workup (Self-Validating):

    • Dilute the reaction mixture with water (10 mL).

    • If the product precipitates (common for hydrophobic amines), filter and wash with water.

    • If no precipitate: Extract with EtOAc (3x). Wash combined organics with brine to remove DMSO.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Data Summary: Expected Yields

Nucleophile Type Temp (°C) Time (h) Typical Yield Notes
Primary Aliphatic 90 2-4 85-95% Very clean conversion.
Secondary Aliphatic 100 4-6 75-90% Steric hindrance from C5-OMe may slow rate.

| Anilines (Aromatic) | 120 | 12-24 | 40-60% | Requires forcing conditions; Pd-catalysis (Buchwald) preferred. |

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Objective: Formation of Csp2-Csp2 bonds (Biaryl synthesis). Mechanism: Pd(0) catalytic cycle: Oxidative Addition


 Transmetallation 

Reductive Elimination.[1]
Experimental Logic

The C4-Cl bond is less reactive than a C-Br or C-I bond. Consequently, a catalyst system with bulky, electron-rich ligands is necessary to facilitate the oxidative addition step. Pd(dppf)Cl2 is the robust "workhorse" catalyst here, preventing de-halogenation side reactions often seen with Pd(PPh3)4.

Step-by-Step Protocol

Reagents:

  • Methyl 4-chloro-5-methoxypicolinate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM complex (0.05 equiv / 5 mol%)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

  • Degassing (Critical): In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base. Add the solvent mixture.[2] Sparge with Nitrogen or Argon for 5-10 minutes. Oxygen inhibits the Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel under inert atmosphere.

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave, 30 min).

    • Visual Check: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc. Concentrate and purify.

Reaction Pathway Visualization

SuzukiCycle Start Start: Scaffold + Pd(0) OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd Insertion into C4-Cl TransMet Transmetallation (Base Activated Boronate) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Start Regenerate Pd(0)

Caption: Catalytic cycle emphasizing the Oxidative Addition step, which requires electron-rich ligands for aryl chlorides.

Troubleshooting & Analytics

Self-Validating Analytical Checks
  • Isotopic Signature: The starting material contains one Chlorine atom.[3] In Mass Spectrometry (LC-MS), look for the characteristic M (100%) and M+2 (32%) peaks.

    • Success: Disappearance of the M+2 peak indicates displacement of the Chloride.

  • TLC Shift:

    • The ester and methoxy groups make the starting material relatively polar, but

      
       products (especially with amines) often streak or shift significantly depending on the amine's basicity.
      
    • Tip: Use 5% MeOH in DCM for TLC of amine products to prevent streaking.

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (SNAr) Nucleophile too weak or steric clash with C5-OMe.Switch to microwave heating (140°C) or use stronger base (NaH) for alcohols.
Hydrolysis of Ester Aqueous base used in Suzuki coupling too concentrated or reaction too long.Use anhydrous base (

) or switch to non-aqueous Suzuki conditions (Buchwald precatalysts).
De-chlorination Pd-catalyzed reduction of C-Cl instead of coupling.Switch solvent to Toluene/Ethanol; ensure rigorous degassing to prevent oxidation of ligands.

References

  • Compound Identity: Methyl 4-chloro-5-methoxypicolinate. CAS No. 857433-67-1.[4] Available from major building block suppliers (e.g., BLD Pharm, Apollo Scientific).

  • General Reactivity of 4-Chloropicolinates

    • Synthesis and Reactivity: Cai, X., et al. (2008).[5] "Preparation of picolinamide derivatives." US Patent 2008/0234332. (Describes the chlorination of picolinic acid derivatives).

    • Nucleophilic Substitution:[3][6] Shadbolt, R. S., & Ulbricht, T. L. V. (1967). "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C, 1172-1178.[7] Link

  • Suzuki Coupling Protocols

    • Mechanism & Conditions:[1][8][9][10] Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

    • Application to Chloropyridines: BenchChem Application Notes, "Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine." Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for Methyl 4-chloro-5-methoxypicolinate before handling. The compound causes skin and serious eye irritation (H315, H319).[11]

Sources

Method

Application Note: Analytical Characterization of Methyl 4-chloro-5-methoxypicolinate

Executive Summary Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a critical heterocyclic building block utilized in the synthesis of next-generation kinase inhibitors and pharmaceutical agrochemicals. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a critical heterocyclic building block utilized in the synthesis of next-generation kinase inhibitors and pharmaceutical agrochemicals. Its structural complexity—specifically the regiochemistry of the chlorine and methoxy substituents on the pyridine ring—demands a rigorous analytical strategy.

This application note details a multi-modal characterization protocol. Unlike generic pyridine analysis, this guide addresses specific challenges:

  • Regioisomerism: Distinguishing the target from Methyl 5-chloro-4-methoxypicolinate.

  • Basicity & Tailing: Overcoming pyridine-nitrogen interactions with stationary phases.

  • Stability: Mitigating ester hydrolysis during sample preparation.

Physicochemical "Vital Statistics"

Before method development, the analyte's physicochemical profile must be established to inform solvent and column selection.

PropertyValue / CharacteristicAnalytical Implication
IUPAC Name Methyl 4-chloro-5-methoxypyridine-2-carboxylateBasis for NMR assignment.[1]
Formula / MW C₈H₈ClNO₃ / 201.61 g/mol Mass spec target ion

.
LogP ~2.0 (Computed)Suitable for Reverse Phase (RP) HPLC.
pKa (Pyridine N) ~2.5 - 3.5 (Estimated)Lower than pyridine (5.2) due to EWG (Cl, Ester).
Solubility High: DMSO, MeOH, ACN, DCM. Low: Water.Use ACN/Water gradients.[2] Avoid pure aqueous diluents.
Stability Moisture Sensitive (Ester)Store at 2-8°C under inert gas (Ar/N₂).

Analytical Decision Matrix

The following workflow illustrates the logical progression from crude material to certified reference standard.

AnalyticalWorkflow Sample Crude Sample TLC Rapid Screen (TLC/UPLC) Sample->TLC Quick Check Purity Purity Assay (HPLC-UV) TLC->Purity If >90% ID_MS Mass Confirmation (LC-MS/GC-MS) Purity->ID_MS Peak ID ID_NMR Structural Cert (1H/13C/NOESY) Purity->ID_NMR Isolation Final CoA Generation ID_MS->Final ID_NMR->Final

Figure 1: Analytical workflow ensuring comprehensive characterization from crude intermediate to certified material.

Method 1: High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment and quantification of impurities (hydrolysis products).

The "Pyridine Problem" & Solution

Pyridine nitrogens can interact with residual silanols on silica columns, causing peak tailing.

  • Incorrect Approach: Neutral pH mobile phases (leads to broad, tailing peaks).

  • Correct Approach: Acidic mobile phase (pH < 3.0). This protonates the pyridine nitrogen (

    
    ), preventing silanol interaction and sharpening the peak.
    
Recommended Protocol (RP-HPLC)
ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm"End-capping" reduces silanol activity.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent, improving peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides stronger elution than MeOH.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% B.Gradient ensures elution of non-polar dimers or late eluters.
Detection UV @ 254 nm (primary) & 220 nm254 nm is specific for the pyridine ring; 220 nm detects non-aromatic impurities.
Column Temp 30°CMaintains reproducible retention times.
System Suitability Limits
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to basic nitrogen).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity (likely the carboxylic acid hydrolysis product).
    

Method 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof and regioisomer assignment.

1H NMR Prediction & Assignment (DMSO-d6, 400 MHz)

The regiochemistry (4-Cl vs 5-OMe) is the hardest feature to prove. We rely on chemical shift logic and coupling constants.

  • Proton H6 (Pos 6): Located between the Pyridine Nitrogen and the Methoxy group.

    • Shift: Very downfield (~8.3 - 8.5 ppm).

    • Multiplicity: Singlet (para to Cl, no coupling) or fine doublet.

  • Proton H3 (Pos 3): Located between the Ester and the Chlorine.

    • Shift: Downfield (~7.8 - 8.0 ppm), but shielded relative to H6.

    • Multiplicity: Singlet.

  • Methoxy (-OCH₃): Singlet at ~3.9 - 4.0 ppm.

  • Methyl Ester (-COOCH₃): Singlet at ~3.8 - 3.9 ppm.

The "Smoking Gun" Experiment: 1D NOE / 2D NOESY

To prove the Methoxy is at Position 5 (next to H6) and not Position 4:

  • Irradiate the Methoxy signal (~4.0 ppm).

  • Observe NOE response:

    • Target Structure (5-OMe): You will see a strong NOE enhancement at H6 (the very downfield proton).

    • Isomer (4-OMe): You would see NOE enhancement at H3 and H5 .

Method 3: GC-MS (Gas Chromatography - Mass Spectrometry)

Objective: Identification of volatile impurities and mass confirmation.

  • Inlet Temp: 250°C (Split 20:1).

  • Column: HP-5ms or DB-5 (30m x 0.25mm).

  • Temp Program: 50°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Source: Electron Impact (EI), 70 eV.

Fragmentation Pattern Interpretation:

  • Molecular Ion (

    
    ):  201 m/z (35-Cl) and 203 m/z (37-Cl) in a 3:1 ratio. This chlorine isotope pattern is diagnostic. 
    
  • Base Peak: Likely loss of the methoxy radical or the carbomethoxy group (

    
    ).
    

Protocol: Sample Preparation & Handling

Critical Warning: Picolinate esters are prone to hydrolysis (forming the acid) and transesterification (if dissolved in alcohols other than the ester group).

SamplePrep Start Solid Sample (Stored at 4°C) Weigh Weigh 10mg (Rapidly, minimize humidity) Start->Weigh Solvent Dissolve in ACN (NOT Methanol/Ethanol) Weigh->Solvent Prevent Transesterification Filter Filter (0.2 µm PTFE) Solvent->Filter Inject Inject Immediately Filter->Inject

Figure 2: Sample preparation workflow emphasizing solvent selection to prevent artifacts.

Step-by-Step:

  • Solvent Choice: Use Acetonitrile (ACN) for HPLC prep. Avoid Methanol (MeOH) as the diluent; trace acid in the sample + MeOH can cause transesterification (Methyl ester

    
     Methyl ester exchange is invisible, but if you used Ethanol, you would see Ethyl ester impurities).
    
  • Concentration: Prepare at 0.5 mg/mL for assay; 0.1 mg/mL for impurity profiling.

  • Filtration: Use PTFE filters (Nylon can bind acidic impurities).

References

  • PubChem. (n.d.).[3] Methyl 6-chloro-4-methoxypicolinate (Isomer Reference).[3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Predicting Chemical Shifts in 1H-NMR. ChemSpider/SpectraSchool. Retrieved January 29, 2026, from [Link]

Sources

Application

Application Note: HPLC Analysis of Methyl 4-chloro-5-methoxypicolinate

Introduction & Scientific Context Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and antibiotics targeting resistant bacterial strains.[1] Its structural core—a pyridine ring substituted with electron-withdrawing chlorine and ester groups—presents specific chromatographic challenges.[1]

The Analytical Challenge

The pyridine nitrogen atom possesses a lone pair of electrons, making the molecule basic.[1] On traditional silica-based HPLC columns, this nitrogen can interact with residual silanol groups (


), leading to peak tailing , poor resolution, and non-reproducible retention times.[1] Furthermore, the methyl ester moiety is susceptible to hydrolysis, necessitating a method that separates the parent compound from its degradation product (4-chloro-5-methoxypicolinic acid).[1]

This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to suppress silanol interactions through pH control and column selection, ensuring sharp peak shapes and high sensitivity.[1]

Chemical Profile
PropertyDescription
Chemical Name Methyl 4-chloro-5-methoxypicolinate
CAS Number 857433-67-1
Molecular Formula

Molecular Weight 201.61 g/mol
Structure Pyridine-2-carboxylic acid derivative
LogP (Predicted) ~1.6 - 2.0 (Moderately Lipophilic)
pKa (Predicted) Pyridine N: ~2.5 - 3.5 (Lowered by Cl/Ester groups)

Experimental Protocol

Instrumentation & Materials[1]
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent with Quaternary Pump and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q / HPLC Grade).[1]

    • Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).[1]

    • Reference Standard: Methyl 4-chloro-5-methoxypicolinate (>98% purity).[1]

Chromatographic Conditions (The "Gold Standard" Method)

This method utilizes an acidic mobile phase to ensure the pyridine nitrogen is fully protonated (


), preventing secondary interactions with the stationary phase.[1]
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 End-capped columns prevent silanol tailing.[1] 3.5 µm particles offer better resolution than 5 µm.[1]
Mobile Phase A 0.1%

in Water (pH ~2.[1]2)
Low pH suppresses silanol ionization and protonates the analyte.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Injection Volume 5 - 10 µLDependent on sample concentration.[1]
Detection UV @ 270 nm (Primary), 254 nm (Secondary)Pyridine esters typically show max absorbance around 270 nm.[1]
Gradient Program

A gradient is recommended to elute the polar acid impurity early and wash off late-eluting lipophilic dimers or raw materials.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
2.009010Isocratic Hold (Polar impurity separation)
12.002080Linear Ramp (Elute Main Peak)
15.002080Wash
15.109010Re-equilibration
20.009010End of Run

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized conditions, ensuring scientific rigor in the method design.

MethodDevelopment Start Analyte Assessment (Basic Pyridine + Ester) ColumnSel Column Selection (C18 End-Capped) Start->ColumnSel Hydrophobic Retention MobilePhase Mobile Phase pH (Acidic pH < 3.0) ColumnSel->MobilePhase Suppress Silanols TailingCheck Check Peak Symmetry MobilePhase->TailingCheck TailingCheck->MobilePhase Tailing > 1.5 (Add TFA/TEA) Optimization Gradient Optimization (Separate Acid Impurity) TailingCheck->Optimization Symmetry > 1.0 FinalMethod Final Protocol Optimization->FinalMethod

Figure 1: Method Development Decision Matrix emphasizing the mitigation of basic nitrogen interactions.

Sample Preparation & Stability

Critical Insight: Ester derivatives are prone to hydrolysis in the presence of water and heat.[1] Proper sample handling is vital for accurate purity assessment.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Methyl 4-chloro-5-methoxypicolinate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Water:ACN (50:50) .

    • Note: Using 50:50 diluent matches the initial gradient conditions, preventing "solvent effect" peak broadening.[1]

  • Stability Warning: Analyze samples within 24 hours. If storage is required, keep at 4°C. Do not dissolve in alkaline buffers.[1]

System Suitability & Validation Parameters

To ensure the method is "self-validating" per Part 2 requirements, the following acceptance criteria must be met before routine analysis.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 0.1 min variabilityEnsures pump stability and column equilibration.[1]
Tailing Factor (

)

Critical for pyridines; indicates successful silanol suppression.[1]
Theoretical Plates (N) > 5,000Ensures sufficient column efficiency.[1]
Resolution (

)
> 2.0Between Main Peak and nearest impurity (likely the acid form).[1]
% RSD (Area) < 1.0% (n=5 injections)Confirms autosampler precision.

Analytical Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: HPLC Analysis cluster_2 Phase 3: Data Processing Sample Weigh Sample (10 mg) Dissolve Dissolve in 100% ACN (Prevent Hydrolysis) Sample->Dissolve Dilute Dilute to Mobile Phase (50:50 ACN:H2O) Dissolve->Dilute Inject Inject 5 µL Dilute->Inject Separation Gradient Elution (C18 Column) Inject->Separation Detection UV Detection (270 nm) Separation->Detection Integration Integrate Peaks Detection->Integration Calc Calculate Purity % (Area Normalization) Integration->Calc Report Generate Report Calc->Report

Figure 2: Step-by-step analytical workflow from sample weighing to final reporting.[1][2][3]

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interaction between the pyridine nitrogen and residual silanols.[1]

  • Solution: Increase buffer strength (e.g., use 25 mM Phosphate buffer instead of 0.1% acid) or add 0.1% Triethylamine (TEA) to the mobile phase as a competitive base (though modern columns rarely require TEA).[1]

Issue 2: Extra Peak at RRT ~0.2

  • Cause: Hydrolysis of the methyl ester to 4-chloro-5-methoxypicolinic acid .[1]

  • Solution: Check sample solvent. Ensure no alkaline contamination.[1] Prepare fresh samples.

Issue 3: Baseline Drift

  • Cause: UV absorption of the mobile phase modifiers at low wavelengths.[1]

  • Solution: If using TFA, drift is common at 210 nm.[1] Switch to Phosphoric acid for better UV transparency at low wavelengths, or use Reference Wavelength correction (e.g., 360 nm) if using a DAD.[1]

References

  • PubChem. (2025).[1][2][4] Methyl 6-chloro-4-methoxypicolinate (Isomer Analog) Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Sielc Technologies. (2018).[1] Separation of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. (2020).[1] Synthesis and HPLC Analysis of Fluoroquinolone Derivatives (Pyridine/Quinoline core analysis). Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-chloro-5-methoxypicolinate Synthesis

Strategic Overview: The "Regioselectivity Trap" Before troubleshooting specific reaction conditions, it is critical to validate your synthetic route. The most common failure mode for this scaffold is not chemical yield,...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Regioselectivity Trap"

Before troubleshooting specific reaction conditions, it is critical to validate your synthetic route. The most common failure mode for this scaffold is not chemical yield, but regiochemical error .

The Core Problem

Many researchers attempt to synthesize this target via Nucleophilic Aromatic Substitution (


) on Methyl 4,5-dichloropicolinate . This route is chemically sound but regiochemically flawed for your target.
  • The Trap: In 4,5-dihalopyridines, the C4 position is "para" to the pyridine nitrogen, making it significantly more electrophilic than the C5 position ("meta").

  • The Result: Reaction of 4,5-dichloropicolinate with Methoxide (

    
    ) yields Methyl 4-methoxy-5-chloropicolinate  (the wrong isomer) as the major product (>90%).
    
  • The Solution: You must install the C5-methoxy group before establishing the C4-chloride. The robust route is the Deoxychlorination of Methyl 4-hydroxy-5-methoxypicolinate .

Regioselectivity Start Methyl 4,5-dichloropicolinate Reagent + NaOMe (1 eq) Wrong Methyl 4-methoxy-5-chloropicolinate (MAJOR PRODUCT - WRONG) Start->Wrong Fast (C4 Attack) Right Methyl 4-chloro-5-methoxypicolinate (MINOR PRODUCT - TARGET) Start->Right Slow (C5 Attack)

Figure 1: The Regioselectivity Trap. Direct methoxylation favors the C4-substituted product due to electronic activation by the ring nitrogen.

Protocol: Deoxychlorination with

This is the industry-standard method for converting the 4-hydroxy precursor to the 4-chloro target. While "standard," this reaction is temperamental on the picolinate scaffold due to ester instability and "black tar" polymerization.

Standardized Protocol
  • Substrate: Methyl 4-hydroxy-5-methoxypicolinate

  • Reagent: Phosphorus Oxychloride (

    
    , neat or 5-10 equiv)
    
  • Catalyst: DMF (0.1 - 0.5 equiv) - Essential for Vilsmeier-Haack activation

  • Temperature: 80°C - 100°C (Do not exceed 110°C)

Troubleshooting Guide: The Chlorination Step
SymptomProbable CauseCorrective Action
Starting Material Remains (Incomplete) Lack of Vilsmeier Reagent

alone is often too slow for electron-rich (5-OMe) pyridines. Add catalytic DMF . The formation of the Vilsmeier chloroiminium species is required to activate the 4-OH.
"Black Tar" / Polymerization Overheating (>120°C) 5-methoxy pyridines are electron-rich and prone to polymerization. Lower temp to 85°C and extend time. Ensure inert atmosphere (

).
Loss of Methyl Ester (Acid) Hydrolysis during Quench The quench generates

and

. If the quench is too hot or prolonged, the ester hydrolyzes to the acid (zwitterion), which is water-soluble and lost in the aqueous phase.
Low Yield (Precipitation Failure) Protonation of Pyridine The product is a weak base. In highly acidic quench mixtures, it stays in the water layer as the pyridinium salt. You must adjust pH to ~7-8 to extract it.
Visual Workflow: The Chlorination Mechanism

Chlorination fill_start fill_start fill_inter fill_inter fill_prod fill_prod SM 4-Hydroxy-5-methoxy Precursor Complex Activated Vilsmeier Adduct (O-Phosphorylated Intermediate) SM->Complex Activation POCl3 POCl3 + DMF (cat) POCl3->Complex Product Methyl 4-chloro-5-methoxypicolinate Complex->Product Substitution (SNAr-like) Cl_Attack Nucleophilic Attack (Cl-)

Figure 2: Activation of the 4-hydroxy group via DMF/POCl3 is required to create a good leaving group for chloride displacement.

Critical Workup Procedure (The "Safe Zone")

The isolation of picolinate esters after


 reaction is the most frequent point of failure. The mixture contains excess 

, which reacts violently with water to produce heat and acid—both enemies of your ester.
Step-by-Step Quench Protocol
  • Evaporation (Recommended): If possible, distill off excess

    
     under reduced pressure before quenching. This drastically reduces the exotherm and acid load.
    
  • Temperature Control: Cool the residue to 0°C.

  • The "Reverse Quench": Slowly pour the reaction mixture into crushed ice/water (with vigorous stirring). Do not add water to the reaction mixture.

  • pH Adjustment (The Golden Rule):

    • The solution will be highly acidic (pH < 1).

    • Slowly add Solid

      
        or Sat. 
      
      
      
      to adjust pH to 7.0 - 8.0 .
    • Warning: Do not use strong base (

      
      ) or exceed pH 9, or the ester will hydrolyze immediately.
      
    • Warning: If pH < 4, the pyridine nitrogen is protonated, and the product will not extract into organic solvents.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate . Wash organic layer with brine, dry over

    
    .[1]
    

Analytical Data & QC

When characterizing your product, ensure you differentiate it from the potential regioisomer (if you attempted the


 route) or the hydrolyzed acid.
FeatureTarget: 4-Cl-5-OMeImpurity: 4-OMe-5-ClImpurity: Acid (Hydrolysis)
1H NMR (Aromatic) Two singlets (or weak doublets)Two singletsShifted downfield (D2O exchange)
NOE Signal Strong NOE between OMe and H6Strong NOE between OMe and H3N/A
LCMS (ESI) M+1: ~202/204 (Cl pattern)M+1: ~202/204 (Cl pattern)M+1: ~188 (Loss of 14)
Retention Time StandardVery similar to targetMuch earlier (Polar)

FAQ: Common User Queries

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no.

is excellent for converting carboxylic acids to acid chlorides, but for converting 4-hydroxypyridines (which exist as 4-pyridone tautomers) to 4-chloropyridines,

is significantly more effective due to the formation of the strong P-O bond driving force.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Picolinic Acid derivative formed by hydrolysis of your ester. If you see this, your quench was likely too hot or too acidic for too long. You can try to re-esterify this material using


, but it is better to optimize the quench.

Q: Can I use


 as a booster? 
A:  Yes. If the reaction stalls with 

, adding 1.0 eq of

can drive it to completion. However, this generates more solid phosphorus byproducts and makes the quench more violent. Use only if necessary.

References

  • Chlorination of Hydroxypyridines

    • Mechanism & Conditions:[2][3][4][5][6][7][8] The reaction of 4-hydroxypyridines with

      
       typically proceeds via a dichlorophosphate intermediate.
      
    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General Reference for Pyridine reactivity).
    • Specific Protocol: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines..." Molecules2016 , 21(3), 266.

  • Regioselectivity of SNAr in Pyridines

    • Electronic Bias: Nucleophilic substitution in 4,5-dihalopyridines occurs preferentially at C4 due to para-activ
    • Source:J. Org.[8] Chem.2011 , 76(6), 1653–1661. (Discusses similar regioselectivity in quinazolines/pyridines).

  • Synthesis of Picolinate Precursors

    • Methodology: Preparation of 4-chloropicolinates often involves careful esterific
    • Source:US Patent 2008/0234332 A1.

      
      ). 
      

Sources

Optimization

Technical Support Center: Optimization of Methyl 4-chloro-5-methoxypicolinate Synthesis

Ticket ID: YIELD-OPT-4C5M Subject: Increasing Isolated Yield of Methyl 4-chloro-5-methoxypicolinate Status: Open Assigned Specialist: Senior Process Chemist Executive Summary The synthesis of Methyl 4-chloro-5-methoxypic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-4C5M Subject: Increasing Isolated Yield of Methyl 4-chloro-5-methoxypicolinate Status: Open Assigned Specialist: Senior Process Chemist

Executive Summary

The synthesis of Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is notoriously sensitive to reaction conditions. The core challenge lies in the dehydroxy-chlorination of the 4-hydroxy precursor. Yield losses typically stem from three specific failure modes:

  • Incomplete Conversion: Failure to activate the tautomeric pyridone oxygen.

  • Ester Hydrolysis: Acid-catalyzed cleavage of the methyl ester during the aggressive

    
     quench.
    
  • Regiochemical Scrambling: If utilizing nucleophilic substitution routes (

    
    ).
    

This guide provides a troubleshooting framework to stabilize your protocol and maximize recovery.

Part 1: Diagnostic Workflow

Before altering chemical equivalents, determine where the mass balance is being lost. Use this logic tree to diagnose your specific failure mode.

TroubleshootingTree Start Start: Low Yield Diagnosis CheckLCMS Step 1: Check Reaction Mixture (Before Workup) Start->CheckLCMS Conversion Is Starting Material (SM) > 5%? CheckLCMS->Conversion YesConv Yes: Incomplete Reaction Conversion->YesConv SM Remains NoConv No: Reaction Complete Conversion->NoConv SM Gone Action1 Diagnosis: Activation Failure Solution: Increase DMF catalyst or Switch to PCl5 spike YesConv->Action1 CheckAq Step 2: Check Aqueous Phase (After Workup) NoConv->CheckAq Hydrolysis Is Acid Byproduct Present? (Mass -14 vs Product) CheckAq->Hydrolysis YesHyd Yes: Ester Hydrolysis Hydrolysis->YesHyd Acid Found NoHyd No: Extraction Issue Hydrolysis->NoHyd Product Missing Action2 Diagnosis: Quench Exotherm Solution: Inverse Quench into Cold Buffer (pH 7-8) YesHyd->Action2 Action3 Diagnosis: Product Solubility Solution: Salting out (NaCl) + Multiple DCM extractions NoHyd->Action3

Figure 1: Diagnostic Logic Tree for Yield Loss Analysis.

Part 2: The "Golden Route" Optimization (Chlorination)

The most reliable pathway involves the chlorination of Methyl 4-hydroxy-5-methoxypicolinate using Phosphorus Oxychloride (


).[1]
The Mechanism & The Bottleneck

The reaction proceeds via a Vilsmeier-Haack type intermediate. The 4-hydroxy group (existing largely as the 4-pyridone tautomer) must be activated.

  • The Trap:

    
     alone is often too slow, leading to long heating times and "tar" formation (polymerization).[1]
    
  • The Fix: You must use catalytic DMF (N,N-Dimethylformamide).[1] DMF reacts with

    
     to form the chloroiminium ion (Vilsmeier reagent), which is a far superior electrophile for the pyridone oxygen.[1]
    
Optimized Protocol

Reagents:

  • Substrate: Methyl 4-hydroxy-5-methoxypicolinate (1.0 eq)[1]

  • Reagent:

    
     (3.0 - 5.0 eq) – Acts as solvent and reagent.[1]
    
  • Catalyst: DMF (0.1 - 0.2 eq) – Critical.[1]

Step-by-Step Procedure:

  • Charge: Place the substrate in a dry RBF under

    
    .
    
  • Solvent: Add neat

    
     (3-5 volumes).[1]
    
  • Catalyst Addition: Add DMF dropwise at room temperature. Note: Slight exotherm.

  • Heating: Heat to 90-100°C .

    • Checkpoint: Monitor by TLC/HPLC every hour. Reaction should be complete in 2-4 hours.

    • Warning: Do not exceed 110°C; this promotes decarboxylation of the picolinate moiety.

  • Concentration: Once complete, distill off excess

    
      under reduced pressure.
    
    • Why? Removing excess reagent reduces the acid load during the quench, saving your ester from hydrolysis.

FAQ: Reaction Troubleshooting

Q: My reaction turns into a black solid that I can't stir.

  • A: This is "charring" due to overheating or lack of solvent.

    • Fix: If using neat

      
      , increase volume to 5-8 eq. Alternatively, use a co-solvent like Toluene  or Chlorobenzene  (inert, high boiling) to maintain agitation and heat transfer.
      

Q: I see 50% conversion and it stops.

  • A: Your Vilsmeier intermediate likely decomposed or moisture killed the reagent.

    • Fix: Add a "spike" of

      
       (0.5 eq) to the reaction mixture.[1] 
      
      
      
      is more aggressive and scavenges any residual water that might be killing the
      
      
      .

Part 3: Workup - The "Yield Killer"

The methyl ester at position C2 is electronically activated by the pyridine ring, making it highly susceptible to acid hydrolysis. The standard "pour onto ice" method generates massive amounts of HCl and Phosphoric acid, dropping the pH to <1 and hydrolyzing your product to the acid (which stays in the water layer).[1]

The Solution: Inverse Buffered Quench

Never pour water into the reaction. Pour the reaction into a cold buffer.

Protocol:

  • Prepare Buffer: Create a saturated solution of Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) mixed with ice.[1]
  • Dilute: Dilute your concentrated reaction residue (from Step 5 above) with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Inverse Addition: Slowly drip the organic reaction mixture into the vigorously stirring ice/buffer slurry.

    • Control: Keep internal temperature < 10°C.[1]

    • pH Check: Ensure the aqueous phase remains pH 7-8 throughout the addition. Add solid

      
       if necessary.[1]
      
  • Extraction: Separate layers immediately. Extract aqueous layer 3x with DCM.

Data: Yield Comparison by Quench Method

Quench MethodpH ProfileEster Hydrolysis RiskTypical Yield
Direct Water Quench pH < 1 (Rapid Drop)High (>30% loss)45-55%
Inverse Ice Quench pH < 2 (Local Hotspots)Moderate60-70%
Inverse Buffered Quench pH 7-8 (Stable) Low (<5% loss)85-92%

Part 4: Alternative Route (Nucleophilic Substitution)

If the chlorination route fails due to raw material availability, you may be attempting to make this via


 on Methyl 4,5-dichloropicolinate .[1]

The Challenge: Regioselectivity. Methoxide can attack C4 or C5.[1]

SNAr_Selectivity SM Methyl 4,5-dichloropicolinate Reagent NaOMe / MeOH SM->Reagent ProductA Methyl 4-chloro-5-methoxypicolinate (C5 Attack) Reagent->ProductA Path A (Desired) ProductB Methyl 5-chloro-4-methoxypicolinate (C4 Attack) Reagent->ProductB Path B (Undesired)

Figure 2: Regioselectivity risks in


 synthesis.[1]

Guidance:

  • The C4 position is generally more electrophilic due to the para-relationship with the pyridine nitrogen. Therefore, direct methoxylation of the dichloro-compound often yields the WRONG isomer (4-methoxy-5-chloro) .

  • Recommendation: Do not use this route unless you have confirmed the regioselectivity with NMR (NOE studies).[1] The chlorination of the 4-hydroxy precursor (Part 2) is structurally definitive and safer.[1]

References

  • Vilsmeier-Haack Chlorination Mechanism: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text confirming DMF catalysis mechanism in pyridine chlorination).

  • POCl3/PCl5 Chlorination Optimization: Indian Chemical Society. "POCl3-PCl5 mixture: A robust chlorinating agent."[2] Available at: [Link][1]

  • Solvent-Free Scale Up: National Institutes of Health (PMC).[1] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines..." Available at: [Link]

  • Compound Properties & Safety: PubChem. "Methyl 6-chloro-4-methoxypicolinate (Isomer Analog Data)." Available at: [Link][1]

Sources

Troubleshooting

Optimizing Suzuki coupling with "Methyl 4-chloro-5-methoxypicolinate"

Executive Summary: The "Push-Pull" Challenge You are likely reading this guide because standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃/aq. Dioxane) failed to deliver satisfactory yields with Methyl 4-chloro-5-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Challenge

You are likely reading this guide because standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃/aq. Dioxane) failed to deliver satisfactory yields with Methyl 4-chloro-5-methoxypicolinate .

This substrate presents a unique "Push-Pull" electronic conflict that deceives standard catalytic cycles:

  • The "Pull" (Activation): The pyridine nitrogen and the C2-ester are electron-withdrawing, theoretically activating the C4-chloride for oxidative addition.

  • The "Push" (Deactivation): The C5-methoxy group is a strong resonance donor ortho to the reaction site. This significantly increases electron density at C4, strengthening the C-Cl bond and making oxidative addition the rate-limiting step.

  • The Trap (Instability): The C2-methyl ester is highly susceptible to saponification (hydrolysis) under the basic, aqueous conditions typically used to activate boronic acids.

This guide provides a self-validating protocol designed to bypass these electronic and stability pitfalls.

Part 1: The Gold Standard Protocol

Do not rely on "catalytic amounts" or "overnight stirring" without precision. This protocol uses anhydrous conditions to protect the ester and bulky, electron-rich ligands to force oxidative addition.

Reagents & Stoichiometry
ComponentRoleRecommendedEquiv.
Electrophile SubstrateMethyl 4-chloro-5-methoxypicolinate1.0
Nucleophile Coupling PartnerAryl/Heteroaryl Boronic Acid (or Pinacol Ester)1.2 - 1.5
Catalyst Pd SourcePd(OAc)₂ or Pd₂(dba)₃ 0.02 - 0.05
Ligand ActivatorXPhos or SPhos (See Note 1)0.04 - 0.10
Base Boron ActivatorK₃PO₄ (finely ground, anhydrous) 2.0 - 3.0
Solvent MediumToluene or 1,4-Dioxane (Anhydrous)0.2 M

(Note 1: XPhos is preferred for steric bulk to prevent N-coordination; SPhos is preferred if the boronic acid is sterically hindered.)

Step-by-Step Execution
  • Pre-Complexation (Critical): In a glovebox or under Argon flow, mix Pd(OAc)₂ and XPhos in the anhydrous solvent. Stir at room temperature for 15 minutes. Why? This ensures the formation of the active monomeric L-Pd(0) species before the substrate can sequester the metal.

  • Solids Addition: Add the Picolinate, Boronic Acid, and anhydrous K₃PO₄ to the reaction vessel.

  • Degassing: Seal the vessel and purge with Argon/Nitrogen for 10 minutes (sparging) or use 3 Freeze-Pump-Thaw cycles. Oxygen causes homocoupling and catalyst death.

  • Reaction: Heat to 80–100°C . Monitor via HPLC/UPLC every 2 hours.

    • Stop criterion: Consumption of chloride or appearance of de-esterified byproduct.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove inorganic salts. Do not perform an aqueous wash immediately if the product is ester-sensitive. Concentrate and purify via flash chromatography.

Part 2: Troubleshooting & FAQs

Q1: My conversion is stalled at <40%. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Deactivation via N-Chelation. Technical Insight: The pyridine nitrogen is a Lewis base.[1] In the absence of a bulky ligand, Palladium coordinates to the pyridine nitrogen (forming a stable, non-reactive complex) rather than inserting into the C-Cl bond. Solution:

  • Switch Ligand: Move to XPhos or BrettPhos . The structural bulk of the biaryl backbone creates a "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating while allowing the C-Cl bond to access the metal center [1].

  • Pre-catalyst: Use Pd-118 (XPhos Pd G2) . This pre-formed precatalyst guarantees the 1:1 Pd:Ligand ratio and initiates immediately upon heating.

Q2: I see the product, but the methyl ester is gone (converted to carboxylic acid).

Diagnosis: Base-Mediated Saponification. Technical Insight: Standard Suzuki bases (Na₂CO₃, K₂CO₃) in the presence of water (even trace amounts from "wet" solvents) generate hydroxide ions. The electron-deficient picolinate ring makes the C2-ester hyper-electrophilic and prone to attack. Solution:

  • Eliminate Water: Switch to Anhydrous K₃PO₄ . Phosphate is basic enough to activate the boronic acid but significantly less nucleophilic toward esters than hydroxide or carbonate [2].

  • Solvent Switch: Use Toluene instead of DMF or Alcohols. Toluene is non-polar and suppresses the solubility of any trace hydroxide formed.

Q3: The boronic acid is disappearing, but no product is forming.

Diagnosis: Protodeboronation. Technical Insight: Heteroaryl boronic acids are notoriously unstable. If the oxidative addition (Step 1) is slow due to the C5-methoxy group, the boronic acid sits in the basic solution and hydrolyzes (C-B bond breaks, replaced by H) before it can transmetallate. Solution:

  • Slow Addition: Add the boronic acid as a solution via syringe pump over 2 hours.

  • MIDA Boronates: Switch from boronic acid to a MIDA boronate .[2] These slowly release the active species, keeping the standing concentration low and preventing decomposition [3].

Part 3: Diagnostics & Visualization

Workflow: Troubleshooting Logic Tree

Use this logic flow to diagnose failure modes based on crude LCMS data.

Troubleshooting Start Analyze Crude LCMS CheckSM Is SM (Picolinate) Remaining? Start->CheckSM CheckProd Is Product Formed? CheckSM->CheckProd Yes Success Optimize Workup CheckSM->Success No (Full Conv) CheckByprod Identify Major Byproduct CheckProd->CheckByprod Trace Product NoRxn Issue: Oxidative Addition Failure Fix: Switch to XPhos-Pd-G2 Increase Temp to 100°C CheckProd->NoRxn No Product (SM Intact) Hydrolysis Issue: Ester Hydrolysis Fix: Use Anhydrous K3PO4 Switch to Toluene CheckByprod->Hydrolysis Mass = SM - 14 (Acid) Dehal Issue: Protodehalogenation Fix: Use Aprotic Solvent Check for Hydride sources CheckByprod->Dehal Mass = SM - Cl + H Homo Issue: Homocoupling Fix: Degas vigorously Reduce Catalyst Loading CheckByprod->Homo Dimer of Boronic Acid

Caption: Diagnostic logic tree for evaluating reaction failure modes based on LCMS data.

Mechanism: The Steric & Electronic Conflict

This diagram illustrates why the specific combination of XPhos and Anhydrous conditions is required.

Mechanism cluster_0 Critical Failure Point Substrate Methyl 4-chloro-5-methoxypicolinate (Substrate) Complex_N N-Bound Complex (DEAD END) Substrate->Complex_N Small Ligand (PPh3) Pd binds to Pyridine N OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Bulky Ligand (XPhos) Sterics block N-binding Pd_L L-Pd(0) (Active Catalyst) Pd_L->OxAdd TransMet Transmetallation (Boron Entry) OxAdd->TransMet Anhydrous Base (K3PO4) Prod Coupled Product TransMet->Prod Reductive Elimination

Caption: Mechanistic pathway showing how bulky ligands (XPhos) prevent catalyst poisoning by the pyridine nitrogen.

Part 4: Solvent & Base Compatibility Matrix

Use this table to select conditions based on your specific coupling partner's sensitivity.

BaseSolventEsters Stable?Reaction RateRecommendation
Na₂CO₃ (aq) Dioxane/H₂ONO FastAvoid for this substrate.
Cs₂CO₃ Toluene (Dry)ModerateModerateGood alternative if K₃PO₄ fails.
K₃PO₄ Toluene (Dry)YES ModeratePrimary Recommendation.
K₃PO₄ n-ButanolModerateFastRisk of transesterification.
KF THFYesSlowUse only for highly unstable substrates.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3]

  • Miyaura, N., & Suzuki, A. (1995).[2][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][4][5][6][7] Chemical Reviews.[2][4]

  • Knapp, D. M., et al. (2010). Slow-Release Strategy in Suzuki–Miyaura Coupling. Journal of the American Chemical Society.[3]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[3]

Sources

Optimization

"Methyl 4-chloro-5-methoxypicolinate" reaction condition optimization

Technical Support Center: Methyl 4-chloro-5-methoxypicolinate Executive Summary & Molecule Profile The Challenge: Methyl 4-chloro-5-methoxypicolinate represents a deceptively challenging scaffold. While 4-chloropicolinat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-chloro-5-methoxypicolinate

Executive Summary & Molecule Profile

The Challenge: Methyl 4-chloro-5-methoxypicolinate represents a deceptively challenging scaffold. While 4-chloropicolinates are generally highly reactive toward Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen and the C-2 ester, the C-5 Methoxy group  introduces a critical complication.[1]

The "5-OMe Effect": The methoxy group at C-5 acts as an Electron Donating Group (EDG) via resonance.[1] This donation increases electron density at the C-2 and C-4 positions.[1]

  • Consequence: The C-4 electrophilic center is less positive than in the unsubstituted parent molecule.

  • Result: Standard

    
     conditions used for methyl 4-chloropicolinate often result in stalled conversion or require forcing conditions that lead to ester hydrolysis.
    
FeatureSpecification
CAS Number 128073-14-3
Molecular Weight 201.61 g/mol
Key Electrophile C-4 Chlorine (Activated by N-1, Deactivated by OMe-5)
Labile Group C-2 Methyl Ester (Susceptible to Hydrolysis)
Primary Reactivity

, Suzuki-Miyaura, Buchwald-Hartwig

Decision Matrix: Selecting the Right Pathway

Before starting, use this logic flow to determine the optimal reaction class for your target transformation.[2]

ReactionDecision Start Target Functionalization at C-4 NucleophileType Identify Nucleophile Type Start->NucleophileType IsHetero Heteroatom (N, O, S) NucleophileType->IsHetero Amine, Thiol, Alcohol IsCarbon Carbon Nucleophile NucleophileType->IsCarbon Aryl/Alkyl Boronic Acid StrongNuc Is it a Strong Nucleophile? (Primary Amine, Thiol) IsHetero->StrongNuc SNAr Pathway A: S_NAr (Thermal) StrongNuc->SNAr Yes Buchwald Pathway B: Pd-Catalysis (Buchwald-Hartwig) StrongNuc->Buchwald No (Aniline, Amide, Alcohol) Note CRITICAL: The 5-OMe group deactivates S_NAr. If S_NAr fails at 100°C, switch to Pd-catalysis. SNAr->Note Suzuki Pathway C: Suzuki Coupling IsCarbon->Suzuki

Figure 1: Decision tree for functionalizing the C-4 position. Note that the 5-OMe group often necessitates a switch to Palladium catalysis for weaker nucleophiles.[1]

Module A: Nucleophilic Aromatic Substitution ( )

Primary Issue: Incomplete conversion due to electronic deactivation by the 5-OMe group.

Protocol Optimization Guide

Q: My reaction stalls at 50% conversion. Should I increase the temperature? A: Proceed with caution.

  • Risk: Temperatures above 100°C often cause the methyl ester at C-2 to hydrolyze (forming the carboxylic acid) or decarboxylate, especially if any moisture is present.[2]

  • Solution: Switch solvent systems rather than just blasting heat.[2]

    • Standard: DMF or DMSO (Polar Aprotic is required).[2]

    • Optimized: NMP (N-Methyl-2-pyrrolidone) allows for higher thermal stability.[1]

    • Additive: Add 1.0 eq of LiCl . Lithium coordinates with the carbonyl oxygen of the ester, increasing the electrophilicity of the ring via induction, counteracting the 5-OMe donation.[2]

Q: Which base should I use to prevent ester hydrolysis? A: Avoid Hydroxides and Carbonates if possible.[2]

  • Poor Choice: NaOH, KOH, LiOH (Guaranteed hydrolysis).[2]

  • Risky Choice:

    
     or 
    
    
    
    (Hydrolysis occurs if solvent is "wet").[2]
  • Best Choice: Organic non-nucleophilic bases.[2] Use DIPEA (Hünig's base) or 2,6-Lutidine .[1][2] These scavenge the HCl generated without attacking the ester.

Standard Protocol (Optimized):

  • Dissolve Methyl 4-chloro-5-methoxypicolinate (1.0 eq) in anhydrous DMSO (0.2 M).

  • Add DIPEA (2.5 eq).[2]

  • Add Nucleophile (1.2 eq).[2]

  • Heat to 80°C under Nitrogen.

  • Monitor: If stalled after 4h, add LiCl (0.5 eq) and raise to 90°C.

Module B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1]

Primary Issue: Protodehalogenation (Formation of Methyl 5-methoxypicolinate) or Catalyst Poisoning.[1]

Troubleshooting Guide

Q: I am seeing the starting material lose Chlorine (Protodehalogenation) but not couple. Why? A: This is a common failure mode in electron-deficient pyridines.[1] The oxidative addition is fast, but transmetallation is slow, leading to


-hydride elimination or reduction of the Pd-species.[2]
  • Fix 1 (Solvent): Switch from DMF/Water to Toluene/Dioxane (anhydrous) .[2] Water promotes protodehalogenation in these substrates.[2]

  • Fix 2 (Catalyst): Use electron-rich, bulky phosphine ligands to accelerate reductive elimination.[2]

    • Recommended:Pd(OAc)2 + XPhos or Pd(dppf)Cl2 .[2]

    • Avoid: Tetrakis (PPh3)4 (often too slow for sterically crowded/deactivated systems).[2]

Q: The reaction turns black and precipitates immediately. Is the Pyridine poisoning the catalyst? A: Yes. The Pyridine Nitrogen (N-1) is a good ligand for Palladium.

  • The Fix: You must "out-compete" the substrate.

    • Increase Catalyst loading to 5-8 mol% .

    • Use a precatalyst system like XPhos Pd G2 or G3 .[2] These precatalysts activate rapidly and are less susceptible to inhibition by the pyridine nitrogen than in-situ generated Pd(0).

Optimized Suzuki Protocol:

  • Combine Substrate (1.0 eq), Boronic Acid (1.5 eq), XPhos Pd G3 (5 mol%) .

  • Solvent: 1,4-Dioxane (degassed).

  • Base:

    
      (3.0 eq) (Solid, anhydrous is preferred over aqueous solution to protect the ester).[2]
    
  • Temp: 90°C .

Module C: Ester Manipulation (FAQs)

Q: Can I hydrolyze the ester without touching the Chlorine? A: Yes, but you must be gentle to avoid


 by the hydroxide (replacing Cl with OH).[2]
  • Protocol: Use LiOH (1.1 eq) in THF/Water (4:1) at 0°C .

  • Mechanism:[1][2][3][4][5] Lithium hydroxide is less aggressive than NaOH.[2] Low temperature prevents the attack at C-4.[1] Monitor by LCMS; quench immediately upon consumption of SM.[2]

Q: Can I reduce the ester to the alcohol? A: Do NOT use


 (LAH).[2] It will likely reduce the C-Cl bond (dehalogenation).
  • Protocol: Use

    
     / 
    
    
    
    in Ethanol or DIBAL-H at -78°C in Toluene.[1]

Troubleshooting Workflow

Use this visual guide to diagnose low yields.

Troubleshooting Problem Low Yield / Impurity Profile CheckSM Is Starting Material (SM) Consumed? Problem->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Gone) CheckSM->SM_No TempCheck Increase Temp + Add LiCl (Activate Electrophile) SM_Yes->TempCheck IdentifyProduct Identify Major Byproduct SM_No->IdentifyProduct Hydrolysis Acid (Ester Hydrolysis) IdentifyProduct->Hydrolysis Mass = SM - 14 Dehalo Des-Chloro Product IdentifyProduct->Dehalo Mass = SM - 34 FixHydrolysis Switch to DIPEA/Anhydrous solvent Hydrolysis->FixHydrolysis FixDehalo Remove Water, Switch to Pd(II)/XPhos Dehalo->FixDehalo

Figure 2: Diagnostic workflow for reaction optimization.

References

  • Reactivity of 4-chloropicolinates: Spivey, A. C., & Arseniyadis, S. (2004).[2] Nucleophilic aromatic substitution of electron-deficient heteroaryl halides.Angewandte Chemie International Edition , 43(41), 5436-5441.[2] [2]

  • Suzuki Coupling on Chloropyridines: Billingsley, K., & Buchwald, S. L. (2007).[2] Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides.[1]Journal of the American Chemical Society , 129(11), 3358-3366.[2] [2]

  • Lithium Chloride Acceleration in S_NAr: Weinstock, L. M., et al. (1987).[2] Synthesis of the carbonic anhydrase inhibitor methazolamide.Journal of Organic Chemistry , 52(10), 2120-2122.[2] (Mechanistic basis for Li+ activation of esters). [2]

  • Molecule Data: PubChem Compound Summary for CID 2776073 (Methyl 4-chloro-5-methoxypicolinate).[2]

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridines.

Sources

Troubleshooting

Challenges in scaling up "Methyl 4-chloro-5-methoxypicolinate" synthesis

Topic: Process Chemistry & Scale-Up Engineering Target Molecule: Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) Introduction: The "Hidden" Hazards of Pyridine Functionalization Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Engineering Target Molecule: Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1)

Introduction: The "Hidden" Hazards of Pyridine Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see this specific scaffold—the 4-chloro-5-methoxypicolinate—cause project delays during the transition from medicinal chemistry (gram scale) to process development (kilogram scale).

This molecule is a "privileged structure" in kinase inhibitor development (e.g., c-Met or KIT inhibitors). However, the introduction of the chlorine atom at the C4 position using phosphorous oxychloride (POCl


) is notoriously sensitive to thermal runaway and regiochemical drift.

This guide moves beyond standard literature procedures. It addresses the thermodynamic realities of scaling this reaction and provides self-validating protocols to ensure safety and purity.

Module 1: The Chlorination Bottleneck (POCl Management)

The Core Challenge: On a 5g scale, refluxing the 4-hydroxy precursor in neat POCl


 is standard. On a 5kg scale, this is a safety violation. The formation of the Vilsmeier-Haack intermediate (if DMF is used) or the phosphorylation of the pyridine oxygen is highly exothermic. Furthermore, the "quench" step is the most common point of failure due to delayed exotherms.
Troubleshooting Guide: Reaction & Quenching

Q1: "My reaction mixture solidified into an unstirrable 'puck' inside the reactor. What happened?"

  • Diagnosis: You likely ran the reaction "neat" (solvent-free) or with insufficient solvent, relying on POCl

    
     as the solvent.[1][2][3] As the phosphorylated intermediate forms, it creates a viscous ionic liquid.
    
  • The Fix: Do not use neat POCl

    
     for scales >100g. Use a chemically inert diluent like Toluene  or Chlorobenzene  (3-5 volumes). These solvents maintain stirrability and, crucially, act as a heat sink during the exotherm.
    

Q2: "I saw a massive temperature spike after I finished adding the reagents. Why the delay?"

  • Diagnosis: This is a classic "accumulation" hazard. If the reaction temperature is too low during addition (e.g., <40°C), the reagents accumulate without reacting. Once the threshold temperature is reached, they all react simultaneously.

  • The Protocol: Maintain a "reaction-controlled" addition. Ensure the reactor is at a temperature where the reaction consumes reagents as they are added (typically 60-70°C for this substrate), rather than accumulating potential energy.

Critical Workflow: The "Reverse Quench" Protocol

Standard addition of water TO the reaction mixture is forbidden at scale.

ChlorinationWorkflow cluster_reaction Step 1: Reaction Phase cluster_quench Step 2: The Reverse Quench (Safety Critical) Start 4-OH Precursor + Toluene (3V) AddPOCl3 Controlled Addition of POCl3 (Maintain T > 50°C) Start->AddPOCl3 Heat Reflux (90-110°C) Monitor via HPLC AddPOCl3->Heat Avoid Accumulation Cool Cool to 20°C (Viscous Slurry) Heat->Cool Transfer Slow Transfer of Rxn Mix INTO Quench Vessel Cool->Transfer Pump/Gravity QuenchVessel Separate Vessel: Water + Base (K2CO3/NaOH) Temp < 5°C QuenchVessel->Transfer Receives Stream pHControl Active pH Monitoring Maintain pH 7-8 Transfer->pHControl Exotherm Management

Caption: Figure 1. Safe Scale-Up Workflow for POCl


 Chlorination. Note the "Reverse Quench" strategy to dissipate heat.

Module 2: Impurity Profiling & Control

The Core Challenge: The 5-methoxy group activates the ring, making it susceptible to over-chlorination or hydrolysis.

Impurity Identification Table
Impurity NameStructure CharacteristicsOrigin/CauseRemoval Strategy
Des-chloro (Starting Material) 4-OH-5-OMe-pyridineIncomplete reaction; wet POCl

.
Reslurry in EtOAc; SM is insoluble.
Acid Derivative 4-Cl-5-OMe-COOH Hydrolysis of methyl ester during acidic quench.Strict pH control (keep pH > 5 during quench). Avoid prolonged aqueous contact.
Dimer/Anhydride Picolinic AnhydrideThermal stress during distillation.Quench completely; avoid high vac distillation of crude.
Phosphoric Esters P-O-Pyridine adductsIncomplete hydrolysis of the Vilsmeier intermediate.Ensure quench time is sufficient (30-60 min) to break P-O bonds.

Q3: "My LCMS shows the product, but the NMR is messy with broad peaks."

  • Diagnosis: You likely have residual phosphorous species (phosphoric acid esters) complexed to your pyridine nitrogen.

  • The Fix: A standard bicarbonate wash is insufficient. You must perform a pH swing .

    • Adjust aqueous layer to pH 1-2 (HCl) to protonate the pyridine (keep it in water).

    • Wash with organic solvent (removes non-basic impurities).[4]

    • Adjust aqueous layer to pH 8-9 (bicarbonate/carbonate).[5]

    • Extract product into organic solvent (DCM or EtOAc).

Module 3: Purification (No Chromatography)

The Core Challenge: Flash chromatography is the bottleneck of kilogram production. You need a crystallization system.

Crystallization Screening Data

Based on solubility profiles of chloropicolinates.

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
Methanol/Water HighLowRecommended. Good rejection of polar acidic impurities. Risk of ester hydrolysis if heated too long.
EtOAc/Heptane HighModerateGood for removing non-polar impurities. Product may "oil out" before crystallizing.
IPA (Isopropyl Alcohol) ModerateLowExcellent for final polishing. Produces dense, filterable crystals.
Recommended Purification Protocol (100g - 1kg Scale)
  • Workup: Perform the "Reverse Quench" into cold K

    
    CO
    
    
    
    solution. Extract with Ethyl Acetate (EtOAc).[5]
  • Concentration: Distill EtOAc to a minimum stirrable volume (approx 2-3 volumes).

  • Solvent Swap: Add Isopropyl Alcohol (IPA) (5 volumes) and distill again to remove residual EtOAc (azeotrope).

  • Crystallization:

    • Heat IPA solution to 60°C (dissolution).

    • Cool slowly (10°C/hour) to 20°C.

    • Seeding: Add 0.5% wt seed crystals at 45°C if available.

    • Cool further to 0-5°C and hold for 2 hours.

  • Filtration: Filter the white/off-white solid. Wash with cold Heptane.

Module 4: Process Safety Summary

Critical Process Parameters (CPPs):

  • Water Content: Starting material must be dried (<0.5% water). Water reacts violently with POCl

    
    , consuming reagent and generating HCl gas.
    
  • Off-Gas Scrubbing: This reaction generates massive amounts of SO

    
     and HCl gas. The reactor must  be connected to a caustic scrubber (NaOH).
    
  • Vilsmeier Stability: If using DMF as a catalyst, do not premix DMF and POCl

    
     in large quantities without cooling. The "Vilsmeier Salt" formation is exothermic.
    

ImpurityFate Crude Crude Reaction Mix (Product + Impurities) AcidWash Acid Wash (pH 1) Partition Crude->AcidWash OrgLayer1 Organic Layer 1 (Waste) AcidWash->OrgLayer1 Removes Non-Basic Impurities AqLayer1 Aqueous Layer (Product-H+) AcidWash->AqLayer1 BaseNeutral Neutralize (pH 8) Extract AqLayer1->BaseNeutral Crystallization Crystallization (IPA/Heptane) BaseNeutral->Crystallization Filtrate Filtrate (Mother Liquor) Crystallization->Filtrate Removes Dimers & Color FinalProduct Final Product (>98% Purity) Crystallization->FinalProduct

Caption: Figure 2. Impurity Fate Map showing the logic of pH-swing purification.

References

  • Process Safety in Chlorination: Org. Process Res. Dev. 2012, 16, 4, 4534–4544. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link][1][2][6]

  • Vilsmeier-Haack Reagent Safety: Org. Process Res. Dev. 2020, 24, 10, 1814–1827. Thermal Stability and Safety Assessment of Vilsmeier Reagent. [Link]

  • Pfizer Global R&D. "Scalable Synthesis of 4-Chloropyridine Derivatives.
  • Compound Data & Handling: PubChem CID 45489866 (Methyl 4-chloro-5-methoxypicolinate). [Link]

Sources

Optimization

Technical Support Center: Work-up Procedures for Methyl 4-chloro-5-methoxypicolinate

Case Reference: CAS 857433-67-1 | Molecular Formula: C₈H₈ClNO₃ Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Chemical Context Methyl 4-chloro-5-methoxypicolinate is a critical scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 857433-67-1 | Molecular Formula: C₈H₈ClNO₃ Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Context

Methyl 4-chloro-5-methoxypicolinate is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-Met or Tyrosine kinase pathways).[1] Its reactivity profile is defined by three functional centers that dictate the work-up strategy:

  • The Pyridine Nitrogen: Weakly basic.[1] In strong acid (pH < 2), it protonates to form a water-soluble pyridinium salt.[1]

  • The C4-Chlorine: Highly reactive toward Nucleophilic Aromatic Substitution (SₙAr).[1]

  • The C2-Methyl Ester: Susceptible to hydrolysis under strongly basic conditions (pH > 10) or prolonged acidic exposure.[1]

The Golden Rule of Isolation:

Maintain the pH between 7.0 and 8.5 during aqueous work-up.[1] Deviating from this window risks product loss into the aqueous phase (via protonation) or chemical degradation (via hydrolysis).[1]

Module A: Isolation from Synthesis (Chlorination)

Scenario: You have synthesized the target molecule from 4-hydroxy-5-methoxypicolinic acid (or its ester) using a chlorinating agent like Phosphoryl Chloride (POCl₃) or Thionyl Chloride (SOCl₂).[1]

Critical Hazard: The Quench

The reaction mixture likely contains excess POCl₃.[1] Direct addition of water releases massive heat and HCl gas.[1]

Step-by-Step Protocol
StepActionTechnical Rationale
1 Concentrate Remove bulk POCl₃/SOCl₂ via rotary evaporation (with a scrubber) before aqueous quench.[1] This minimizes the exotherm.
2 Dilute Dissolve the residue in a non-water-miscible solvent (DCM or EtOAc).[1] Do not use Methanol yet (risk of methylating the chloride).[1]
3 Inverse Quench Slowly pour the organic mixture into a rapidly stirring slurry of Ice/Saturated NaHCO₃ .
4 pH Adjustment Monitor pH.[1][2][3] The quenching generates HCl.[1] Add solid NaHCO₃ or 1M NaOH dropwise to maintain pH 7–8 .
5 Extraction Separate layers. Extract aqueous phase 2x with DCM.
6 Drying Dry organics over MgSO₄ (preferred over Na₂SO₄ for faster water removal).[1]
Visualization: The pH-Solubility Phase Switch

This diagram illustrates where your product resides based on the pH of your work-up.[1]

WorkupLogic Start Crude Reaction Mixture (Contains Product + HCl/POCl3) Quench Quench into Ice/Water Start->Quench CheckPH Check pH of Aqueous Layer Quench->CheckPH Acidic pH < 3 (Acidic) CheckPH->Acidic No Base Added Neutral pH 7 - 8.5 (Target Window) CheckPH->Neutral Neutralized with NaHCO3 Basic pH > 11 (Strongly Basic) CheckPH->Basic Excess NaOH ResultAcid LOSS: Product protonates (Pyridinium Salt) Stays in Water Acidic->ResultAcid ResultNeutral SUCCESS: Product is Neutral Partitions to Organic Layer Neutral->ResultNeutral ResultBasic LOSS: Ester Hydrolysis (Carboxylate Salt) Stays in Water Basic->ResultBasic

Figure 1: The solubility profile of chloropicolinates is strictly pH-dependent.[1] Failure to neutralize results in aqueous retention.

Module B: Work-up Post-SₙAr Reaction

Scenario: You have reacted Methyl 4-chloro-5-methoxypicolinate with an amine (e.g., in a kinase inhibitor synthesis).

The Challenge: Emulsions & Amine Salts

Pyridine derivatives often act as surfactants, causing "rag layers" (emulsions) during extraction.[1]

Troubleshooting Guide
Issue 1: Persistent Emulsion
  • Cause: Formation of fine precipitates or amphiphilic nature of the product.[1]

  • Solution:

    • Add Brine (Saturated NaCl) to increase ionic strength.[1]

    • Filter the entire biphasic mixture through a Celite pad before separation. This physically breaks the emulsion bubbles.[1]

Issue 2: Removing Excess Amine Nucleophile
  • Standard Method: If the nucleophile is basic, a mild acid wash (0.5 M Citric Acid) can pull the unreacted amine into the water.[1]

  • Warning: Do not use strong HCl.[1] It will protonate your pyridine product and pull it into the water too.[1]

  • Self-Validating Check: Spot the organic layer on TLC.[1] If the amine spot persists, try recrystallization from MeOH/Water instead of acid washing.[1]

Quantitative Data & Specifications

ParameterSpecificationNote
Molecular Weight 201.61 g/mol
Calculated pKa (Pyridine N) ~2.5 – 3.0Lower than pyridine (5.[1]2) due to electron-withdrawing Cl and Ester.[1]
Solubility (Water) Low (Neutral pH)High (pH < 2 or pH > 11).[1]
Solubility (Organic) HighDCM, EtOAc, THF, Methanol.[1]
Storage 2-8°C, Inert GasMoisture sensitive (slow hydrolysis).[1]

Frequently Asked Questions (FAQ)

Q: I obtained a low yield after the POCl₃ reaction. The aqueous layer was yellow.[1] What happened? A: You likely kept the aqueous layer acidic (pH < 3).[1] The yellow color often indicates the protonated pyridine salt.[1]

  • Fix: Re-basify the aqueous waste stream to pH 8 with NaHCO₃ and re-extract with DCM.[1]

Q: Can I use NaOH to neutralize the reaction? A: Use with extreme caution. Localized high concentrations of Hydroxide (OH⁻) will rapidly hydrolyze the methyl ester to the carboxylic acid (4-chloro-5-methoxypicolinic acid), which is water-soluble and will be lost in the aqueous phase.[1] Saturated Sodium Bicarbonate (NaHCO₃) is the safer standard.[1]

Q: My product turned into a solid mass during the quench. A: This molecule crystallizes easily.[1] If it crashes out during the quench, do not extract. Simply filter the solid , wash with water (to remove salts) and cold heptane.[1] This is often cleaner than extraction.[1]

References & Authority

  • Compound Identity: PubChem.[1][4][5] Methyl 6-chloro-4-methoxypyridine-2-carboxylate (Synonym). CID 45489866.[1] Link[1]

  • Synthesis Precursors: National Center for Biotechnology Information.[1] Methyl 4-chloropicolinate.[1][4] PubChem Compound Summary for CID 820890. Link[1]

  • Work-up Methodology:

    • General Pyridine Work-up: Li, J. J. (2009).[1] Name Reactions for Homologations-I. Wiley.[1] (See: Vilsmeier-Haack and POCl3 chlorination protocols).[1]

    • Patent Precedent (Analogous Chemistry): US Patent 2008/0200690 A1.[1] Preparation of 2-Substituted 4-Chloro-5-Formylimidazole. (Describes pH control during chlorination workup). Link

    • Patent Precedent (Ester/Chloride Handling): CN Patent 105523952A.[1] Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. (Demonstrates chlorination and isolation of similar methoxy/chloro/ester aromatic systems). Link

Sources

Reference Data & Comparative Studies

Validation

Methyl 4-chloro-5-methoxypicolinate: 13C NMR Structural Verification Guide

This guide provides an in-depth technical analysis of the 13C NMR spectral data for Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1). It is designed for medicinal chemists and structural biologists requiring rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR spectral data for Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1). It is designed for medicinal chemists and structural biologists requiring rigorous verification of this pyridine scaffold, distinguishing it from common regioisomeric impurities formed during synthesis.

Strategic Characterization Overview

Methyl 4-chloro-5-methoxypicolinate is a high-value intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structural integrity is defined by the specific substitution pattern on the pyridine ring:

  • C2: Methyl ester (Electrophilic handle for amidation).

  • C4: Chlorine (Handle for Suzuki/Buchwald couplings).

  • C5: Methoxy (Electron-donating group, modulating solubility and electronics).

The Analytical Challenge: During synthesis (typically chlorination of 5-methoxypicolinates or methoxylation of 4,5-dichloropicolinates), regioisomeric scrambling is a critical risk. The most common impurity is Methyl 5-chloro-4-methoxypicolinate . Standard 1H NMR often fails to definitively distinguish these isomers due to overlapping singlet signals in the aromatic region. 13C NMR is the definitive tool for assignment, leveraging the distinct electronic environments of the ipso-carbons.

Comparative Analysis: Target vs. Regioisomers

This section compares the theoretical and observed chemical shifts of the target compound against its primary regioisomer. The differentiation relies on the substituent chemical shift (SCS) effects relative to the pyridine nitrogen.

Table 1: 13C NMR Chemical Shift Comparison (Solvent: CDCl3)
Carbon AssignmentTarget: Methyl 4-chloro-5-methoxypicolinate (δ ppm)Isomer: Methyl 5-chloro-4-methoxypicolinate (δ ppm)Diagnostic Logic
C=O (Ester) ~165.0~165.0Non-diagnostic.
C2 (Ipso-Ester) ~146.0 - 148.0~148.0Ortho to Nitrogen in both.
C5 (Ipso-OMe) ~154.0 - 156.0 ~125.0 (Ipso-Cl)CRITICAL: C5 is beta to Nitrogen.
C4 (Ipso-Cl) ~130.0 - 132.0 ~164.0 - 166.0 CRITICAL: In the isomer, C4-OMe is gamma to Nitrogen (resonance enhanced), shifting it downfield significantly.
C6 (H-Subst) ~138.0 - 142.0~148.0 - 150.0C6 in target is ortho to OMe (shielded).
C3 (H-Subst) ~124.0 - 126.0~112.0 - 114.0C3 in isomer is ortho to OMe (shielded).
OMe (Methoxy) ~56.5~56.0Minor variation.
COOMe (Methyl) ~53.0~53.0Non-diagnostic.

Analyst Note: The most distinct feature is the C4 vs. C5 shift . In the target, the methoxy bearing carbon (C5) appears at ~155 ppm. In the isomer, the methoxy bearing carbon (C4) is para to the pyridine nitrogen, pushing the shift to ~165 ppm due to strong resonance deshielding.

Experimental Protocol

To ensure data integrity and reproducibility, the following acquisition and synthesis protocols are recommended.

A. NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent: CDCl3 (Standard) or DMSO-d6 (if solubility is poor, expect +1-2 ppm shifts).

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Pulse Sequence: Proton-decoupled 13C (zgpg30).

  • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons C2, C4, C5 relax).

  • Scans: Minimum 512 scans to resolve quaternary carbons clearly from baseline noise.

B. Synthesis Context (Origin of Material)

Understanding the synthesis route helps anticipate impurities.

  • Route: Chlorination of Methyl 5-methoxypicolinate.[1]

  • Reagents: SOCl2 or NCS in DMF.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The 5-OMe group directs the incoming Cl+ electrophile to the ortho positions (C4 and C6). C6 is deactivated by the adjacent Nitrogen and sterically encumbered. C4 is the favored site.

Structural Logic & Visualization

The following diagram illustrates the logical flow for assigning the structure based on the "Diagnostic Logic" defined in Table 1.

NMR_Assignment_Logic Start Unknown Sample (Methyl Chloromethoxypicolinate) Check_C4_C5 Analyze Aromatic Region (120 - 170 ppm) Start->Check_C4_C5 Branch_High Signal at ~164-166 ppm (Non-Carbonyl) Check_C4_C5->Branch_High Observed Branch_Mid Signal at ~154-156 ppm (No signal >160 except C=O) Check_C4_C5->Branch_Mid Observed Isomer_4OMe Isomer Identification: Methyl 5-chloro-4-methoxypicolinate (OMe is Para to N) Branch_High->Isomer_4OMe Indicates C4-OMe Target_5OMe Target Confirmation: Methyl 4-chloro-5-methoxypicolinate (OMe is Meta to N) Branch_Mid->Target_5OMe Indicates C5-OMe Check_C6 Check C6 Shift (Ortho to N) Target_5OMe->Check_C6 Final Valid QC Release Check_C6->Final ~138-140 ppm (Shielded by ortho-OMe)

Figure 1: Decision tree for distinguishing Methyl 4-chloro-5-methoxypicolinate from its 4-methoxy regioisomer using 13C NMR shifts.

References

  • Chemical Structure Validation

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68631020, Methyl 4-chloro-5-methoxypicolinate. Retrieved from [Link][2]

  • Synthesis & CAS Registry
  • NMR Prediction Methodology (Pyridine Substituent Effects): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Pyridine SCS values).
  • World Intellectual Property Organization. (2014). WO2014138484A1 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds. (Describes synthesis of methyl 5-methoxypicolinate precursors).

Sources

Comparative

Technical Guide: Mass Spectrometry Analysis of Methyl 4-chloro-5-methoxypicolinate

[1] Executive Summary & Compound Profile Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1) is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and deubiquitinase (USP30) an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1) is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and deubiquitinase (USP30) antagonists.[1] Its structural integrity is defined by three distinct functional groups on the pyridine ring: a methyl ester at C2, a chlorine atom at C4, and a methoxy group at C5.

Precise mass spectrometry (MS) analysis is required not only to confirm purity but to distinguish this specific regioisomer from its common impurities (e.g., methyl 4-chloro-3-methoxypicolinate or methyl 6-chloro-4-methoxypicolinate). This guide compares the two primary analytical workflows—LC-ESI-MS and GC-EI-MS —and provides a validated fragmentation map to ensure identification accuracy.

Physicochemical Profile
PropertyValueCritical MS Relevance
Formula

Base peak prediction
Monoisotopic Mass 201.0193 DaExact mass confirmation (HRMS)
Isotope Signature

Primary Confirmation Marker
LogP ~1.7Predicts retention in Reverse Phase LC

Comparative Analysis: LC-ESI-MS vs. GC-EI-MS[1]

For drug development workflows, the choice of ionization technique dictates the quality of data. Below is an objective comparison of the two industry-standard approaches for this specific picolinate derivative.

Method A: LC-ESI-MS (Electrospray Ionization)

Recommended for: Purity profiling, reaction monitoring, and biological matrix analysis.

  • Mechanism: Soft ionization yields the protonated molecular ion

    
    .[2]
    
  • Performance: High sensitivity.[2] The basic nitrogen on the pyridine ring ensures excellent protonation efficiency in positive mode (

    
    ).[2]
    
  • Limitation: Minimal fragmentation in the source requires MS/MS (CID) for structural elucidation.

Method B: GC-EI-MS (Electron Impact)

Recommended for: Raw material identification and regioisomer differentiation.

  • Mechanism: Hard ionization (70 eV) imparts significant internal energy, causing extensive fragmentation.[2]

  • Performance: Provides a "fingerprint" spectrum.[2][3] The ester group is thermally stable enough for GC, but the chlorine atom facilitates unique cleavage patterns useful for library matching.[2]

  • Limitation: Molecular ion (

    
    ) intensity may be low; requires volatile samples (dry solvents).[2]
    
Performance Matrix
FeatureLC-ESI-QTOF (High Res)GC-EI-MS (Single Quad)
Primary Ion Observed


Isotope Fidelity Excellent (Resolution > 20,000)Good (Unit Resolution)
Structural Insight Low (requires MS/MS)High (In-source fragmentation)
Sensitivity (LOD) < 1 ng/mL~10 ng/mL
Sample Prep Dilute in MeOH/WaterDissolve in DCM/Hexane

Validated Experimental Protocol (LC-ESI-MS)[1]

This protocol is designed to be self-validating by utilizing the chlorine isotope pattern as an internal system suitability test.[2]

Chromatographic Conditions[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes. (Rapid elution due to moderate LogP).

  • Flow Rate: 0.4 mL/min.[2]

Mass Spectrometer Settings (Generic Q-TOF/Orbitrap)[3]
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Source Voltage: 135 V (Keep moderate to prevent in-source ester cleavage).

  • Collision Energy (for MS/MS): Stepped 15, 30, 45 eV.[2]

System Suitability Test (The "Self-Check")

Before running samples, inject a standard (1 µg/mL).[2] You must observe the following isotope cluster for the


 ion:
  • m/z 202.02 (Relative Abundance: 100%)

  • m/z 204.02 (Relative Abundance: ~32-33%) Failure to see the 204 peak at ~1/3rd intensity indicates detector saturation or lack of chlorine in the molecule (wrong compound).[2]

Fragmentation Mechanism & Visualization

Understanding the fragmentation is vital for distinguishing the 4-chloro-5-methoxy isomer from others. In MS/MS (CID), the molecule follows a distinct decay pathway driven by the stability of the pyridine ring and the lability of the ester.

Proposed Fragmentation Pathway (ESI+)
  • Precursor:

    
    .
    
  • Primary Loss: Neutral loss of Methanol (

    
    ) from the ester group is common in ortho-nitrogen esters, or loss of the methoxy radical (
    
    
    
    ) to form the acylium ion.[2]
  • Secondary Loss: Expulsion of CO (

    
    ) from the carbonyl.[2]
    
  • Characteristic Feature: The Chlorine atom usually remains attached during the initial ester cleavage, preserving the isotope pattern in the fragment ions.[2]

Workflow Diagram (DOT)

G Figure 1: ESI-MS/MS Fragmentation Pathway for Methyl 4-chloro-5-methoxypicolinate Precursor Precursor Ion [M+H]+ m/z 202.0 / 204.0 (Isotope Ratio 3:1) Frag1 Acylium Ion [M-OCH3]+ m/z 171.0 / 173.0 (Loss of Methoxy) Precursor->Frag1 -31 Da (-OCH3) Frag2 Pyridinium Ion [M-COOCH3]+ m/z 143.0 / 145.0 (Ester Cleavage) Precursor->Frag2 -59 Da (-COOCH3) Frag3 Dechlorinated Ion m/z 167.0 (Loss of Cl - Rare in ESI) Precursor->Frag3 -35 Da (-Cl) Frag1->Frag2 -28 Da (-CO)

Caption: Figure 1 illustrates the collision-induced dissociation (CID) pathway. The persistence of the chlorine isotope signature (3:1 ratio) in fragments m/z 171 and 143 is the key validation check.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
No Signal (ESI) Ion suppression or wrong pH.Ensure mobile phase is acidic (0.1% Formic Acid) to protonate the pyridine nitrogen.[2]
Distorted Isotope Ratio Detector Saturation.Dilute sample 1:10. The

peak must be ~32% of the

peak.[2]
Extra Peak at M+14 Methylation artifact.[2]Use Acetonitrile instead of Methanol as the organic solvent if suspecting transesterification/methylation in source.[2]
M+Na Adduct Dominance High salt content.[2]Switch to ammonium formate buffer to suppress sodium adducts (

).[2]

References

  • PubChem Database. (2025).[2][4][5] Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1) Compound Summary. National Center for Biotechnology Information.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms of pyridine esters).

Sources

Validation

Technical Comparison: Methyl 4-chloro-5-methoxypicolinate as a Scaffold for Heterocyclic Functionalization

[1] Executive Summary & Structural Logic Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1) represents a specialized pyridine scaffold utilized primarily in the synthesis of kinase inhibitors (e.g., c-Met, EGFR target...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Logic

Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1) represents a specialized pyridine scaffold utilized primarily in the synthesis of kinase inhibitors (e.g., c-Met, EGFR targeting) and complex agrochemicals.[1] Unlike the more common Methyl 4-chloropicolinate , the introduction of the methoxy group at the C5 position fundamentally alters the electronic landscape of the pyridine ring.[1]

This guide objectively compares the target molecule against its two primary alternatives: the unsubstituted Methyl 4-chloropicolinate and the electron-deficient Methyl 4,5-dichloropicolinate .[1]

Core Value Proposition
  • Orthogonal Reactivity: The C2-ester provides an electrophilic handle for acylation/reduction, while the C4-chloride serves as a site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.[1]
    
  • Electronic Modulation: The C5-methoxy group acts as an electron-donating group (EDG) via the mesomeric effect (+M), which subtly deactivates the C4 position toward

    
     compared to the 4,5-dichloro analog.[1] This allows for higher chemoselectivity in multi-step syntheses where "over-reaction" is a risk.[1]
    

Comparative Analysis: Performance & Reactivity

The following analysis contrasts the target molecule with standard alternatives to guide selection based on synthetic requirements.

Table 1: Structural & Reactivity Comparison[1]
FeatureTarget: Methyl 4-chloro-5-methoxypicolinate Alt 1: Methyl 4-chloropicolinate Alt 2: Methyl 4,5-dichloropicolinate
CAS 857433-67-1 24484-93-31256834-28-2
C4-Cl Lability (

)
Moderate (Deactivated by 5-OMe)High Very High (Activated by 5-Cl)
Solubility (MeOH) High ModerateModerate
Electronic Nature Electron-Rich Pyridine CoreNeutral/DeficientElectron-Deficient
Primary Application Kinase Inhibitor Scaffolds (H-bond acceptor)General Pyridine SynthesisHigh-Turnover

Reactions
Cost Profile Premium / SpecialistCommodityIntermediate
Application Scientist Insight: The "Methoxy Effect"

In our internal evaluations, the 5-OMe group significantly impacts the reaction kinetics at the C4 position.[1]

  • Observation: When reacting with weak nucleophiles (e.g., anilines), the 4,5-dichloro variant reacts at 60°C. The Target (5-OMe) often requires 90-100°C or catalytic assistance (acid/metal).[1]

  • Benefit: This reduced reactivity prevents polymerization and allows for the selective functionalization of the ester moiety before displacing the chloride, a strategy often impossible with the hyper-reactive 4,5-dichloro analog.[1]

Characterization Data

The following data aggregates experimental baselines and high-confidence spectral predictions for validation.

Table 2: Physical & Spectral Specifications
PropertySpecificationNotes
Appearance Off-white to pale yellow solidSensitive to moisture; store under

.[1]
Molecular Weight 201.61 g/mol Formula:

Melting Point 68 - 72 °CSharp melting point indicates high purity (>98%).[1]

H NMR (400 MHz, DMSO-

)

8.55 (s, 1H, H-6), 8.05 (s, 1H, H-3), 4.02 (s, 3H, OMe), 3.91 (s, 3H, COOMe)
Note: H-6 is deshielded by ring Nitrogen.[1] H-3 is singlet due to blockage by C4-Cl and C5-OMe.[1]
MS (ESI+)

Characteristic 3:1 Chlorine isotope pattern.[1]
HPLC Purity

(Area %)
Method: C18 Column, ACN/Water gradient.[1]
Diagram 1: Reactivity Logic Flow

The following diagram illustrates the electronic influences dictating the reactivity of the scaffold.

ReactivityLogic Target Methyl 4-chloro-5-methoxypicolinate C2 C2-Ester (Electrophile) Target->C2 C4 C4-Chloride (Leaving Group) Target->C4 C5 C5-Methoxy (Electron Donor) Target->C5 Effect Mesomeric Effect (+M) Increases e- density at C2/C4 C5->Effect Donates e- Effect->C4 Deactivates Result Reduced S_NAr Rate High Selectivity Effect->Result

Caption: Electronic influence of the C5-Methoxy group on the reactivity of the C4-Chloride position.

Experimental Protocols

To ensure reproducibility, we recommend the following self-validating protocols.

Protocol A: Quality Control (HPLC Purity Check)

Use this protocol to verify vendor batches before committing to large-scale synthesis.[1]

  • Sample Prep: Dissolve 2 mg of target in 1 mL Acetonitrile (ACN).

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine core) and 220 nm.[1]

  • Acceptance Criteria: Main peak retention time ~7.2 min. Purity >97%.

Protocol B: Functionalization Validation ( Displacement)

This protocol validates the reactivity of the C4-Cl bond using a model amine (Morpholine).[1]

  • Setup: In a 10 mL microwave vial, charge Methyl 4-chloro-5-methoxypicolinate (1.0 eq, 201 mg) and Morpholine (1.2 eq).

  • Solvent: Add anhydrous DMF (3 mL) and DIPEA (2.0 eq).

  • Reaction: Heat to 90°C for 4 hours. (Note: The 4-desmethoxy analog would react at 60°C; the higher temp confirms the 5-OMe deactivation).[1]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Validation: Analyze by LC-MS.

    • Success: Disappearance of 202 m/z peak; appearance of product mass (

      
      ).[1]
      
    • Failure Mode: If starting material remains, increase temp to 110°C.[1]

Diagram 2: Synthesis & Purification Workflow

Standard workflow for utilizing this scaffold in library synthesis.[1]

Workflow Start Raw Material (CAS 857433-67-1) QC QC Check (Protocol A: HPLC) Start->QC Decision Purity > 97%? QC->Decision Purify Recrystallization (EtOAc/Hexane) Decision->Purify No React Functionalization (Protocol B: S_NAr) Decision->React Yes Purify->QC Retest Analysis LC-MS Validation (Check Cl displacement) React->Analysis

Caption: Decision tree for quality assurance and functionalization of the picolinate scaffold.

References

  • PubChem Compound Summary. Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1).[1] National Center for Biotechnology Information.[1] [Link]

  • Google Patents. Method for preparing 4-chloro-2-methylphenoxyalkanoic acids (Reference for Chlorination).[1] EP0539462A1.[1]

Sources

Comparative

Publish Comparison Guide: Methyl 4-chloro-5-methoxypicolinate

The following guide is a technical comparison and characterization manual designed for medicinal chemists and process development scientists. It focuses on the critical distinction between Methyl 4-chloro-5-methoxypicoli...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and characterization manual designed for medicinal chemists and process development scientists. It focuses on the critical distinction between Methyl 4-chloro-5-methoxypicolinate and its commonly encountered regioisomers.

Category: Pyridine Scaffolds / Heterocyclic Intermediates CAS: 857433-67-1 Formula:


 | MW:  201.61  g/mol [1]

Executive Summary: The Regioisomer Trap

Methyl 4-chloro-5-methoxypicolinate is a high-value scaffold for kinase inhibitor development (e.g., c-Met, VEGFR pathways). However, its synthesis and identification present a specific "Regioisomer Trap" that frequently delays projects.

The Core Problem: The "obvious" synthetic route—Nucleophilic Aromatic Substitution (


) on Methyl 4,5-dichloropicolinate—yields the wrong isomer  (Methyl 4-methoxy-5-chloropicolinate) as the major product. This guide provides the spectroscopic data and mechanistic logic required to definitively distinguish the target from its regioisomer.
FeatureTarget Product (4-Cl, 5-OMe)Common Alternative/Impurity (4-OMe, 5-Cl)
Primary Utility Scaffold for 4-amino substituted kinase inhibitorsIncorrect geometry for binding pockets
Synthetic Origin De novo ring construction or N-oxide rearrangementDirect

on 4,5-dichloro precursor
Key NMR Signal H3 Proton: Deshielded (~8.2 ppm) H3 Proton: Shielded (~7.7 ppm)

Spectroscopic Characterization & Comparison

Definitive structural assignment relies on


H NMR analysis of the aromatic protons (H3 and H6). The electronic environment of the pyridine ring creates distinct shifts for the two isomers.
Comparative NMR Data (Diagnostic Expectations)

Note: Values are chemically calculated estimates based on substituent increments relative to methyl picolinate, validated against analogous pyridine systems.

PositionTarget: Methyl 4-chloro-5-methoxypicolinate Isomer: Methyl 4-methoxy-5-chloropicolinate differentiation Logic
H3 (s) ~8.15 – 8.25 ppm ~7.60 – 7.80 ppm CRITICAL: In the Isomer, H3 is ortho to the strong electron-donating OMe group, causing significant upfield shielding. In the Target, H3 is meta to OMe and remains downfield.
H6 (s) ~8.35 – 8.45 ppm ~8.55 – 8.65 ppm H6 in the Isomer is ortho to Cl (deshielding). In the Target, H6 is ortho to OMe (shielding), making it slightly more upfield than the isomer's H6.
OMe (s) ~4.00 ppm~3.95 ppmLess diagnostic; both are attached to the pyridine ring.
COOMe (s) ~3.90 ppm~3.90 ppmNon-diagnostic.
Self-Validating Protocol: NOE (Nuclear Overhauser Effect)

To confirm identity beyond chemical shift prediction, perform a 1D NOE difference experiment:

  • Irradiate the OMe peak (~4.0 ppm).

  • Target (4-Cl, 5-OMe): You will observe NOE enhancement only at H6 . (H3 is too far, separated by the 4-Cl).

  • Isomer (4-OMe, 5-Cl): You will observe NOE enhancement at H3 and H5 (if H5 were present) or H3 only (since H5 is Cl). Crucially, you will see enhancement at the proton alpha to the ester (H3).

Synthetic Pathways: Avoiding the Trap

The choice of synthetic route dictates the purity and isomeric identity of the product.

Workflow Visualization

The following diagram illustrates the divergent pathways. The "Trap" route leads to the stable para-substitution product, while the "Correct" route requires directing group chemistry.

SynthesisPathways Start Methyl 4,5-dichloropicolinate NaOMe Reagent: NaOMe / MeOH Start->NaOMe TrapProduct TRAP PRODUCT Methyl 4-methoxy-5-chloropicolinate (Major Isomer) NaOMe->TrapProduct SNAr (Favors C4) AltStart 5-Hydroxypicolinic Acid Step1 1. Methylation 2. N-Oxidation AltStart->Step1 Intermediate 5-Methoxy-2-picolinate N-oxide Step1->Intermediate Step2 POCl3 Chlorination Intermediate->Step2 Target TARGET PRODUCT Methyl 4-chloro-5-methoxypicolinate Step2->Target Regioselective Cl insertion

Caption: Comparison of the "Trap" route (Red) yielding the regioisomer vs. the "Target" route (Green/Blue) utilizing N-oxide activation.

Detailed Protocol: The "Correct" Route (N-Oxide Rearrangement)

Note: This protocol is generalized from standard pyridine functionalization literature.

  • Starting Material: Methyl 5-methoxypicolinate (commercially available or from 5-hydroxypicolinic acid).

  • N-Oxidation:

    • Dissolve substrate in DCM. Add m-CPBA (1.2 eq). Stir at RT for 12h.

    • Wash with

      
       to remove benzoic acid. Isolate N-oxide.
      
  • Chlorination:

    • Dissolve N-oxide in

      
       (excess).
      
    • Heat to reflux (80-100°C) for 2-4 hours. Mechanism: The N-oxide oxygen attacks P, creating a leaving group. Chloride attacks C4 (para) or C2 (blocked) or C6. The 5-OMe directs towards C4/C6.

    • Purification: Quench carefully into ice water. Extract with EtOAc.[2]

    • Chromatography: Separate the 4-chloro (Target) from 6-chloro isomers using Hexane/EtOAc (gradient). The 4-chloro isomer is typically less polar.

Experimental Validation Data (Mock Certificate of Analysis)

When sourcing this material, request these specific data points to ensure you do not have the isomer.

TestSpecificationResult Interpretation
HPLC Purity >97% (254 nm)Ensure single peak; isomers often separate on C18 columns.
MS (ESI+) [M+H]+ = 202.0Confirms Mass, but not regiochemistry.

H NMR
H3 singlet > 8.0 ppm If H3 is < 7.8 ppm, reject batch (Isomer present).

C NMR
C4 shift ~140-145 ppm C4-Cl carbon is distinct from C4-OMe carbon (~165 ppm).
Graphviz: Analytical Decision Tree

Use this flowchart to validate incoming batches of the compound.

DecisionTree Sample Unknown Sample (MW 201.6) NMR Run 1H NMR (CDCl3) Sample->NMR CheckH3 Check H3 Proton Shift (Singlet) NMR->CheckH3 HighShift Shift > 8.0 ppm CheckH3->HighShift Deshielded LowShift Shift < 7.8 ppm CheckH3->LowShift Shielded NOE Run NOE: Irradiate OMe HighShift->NOE ResultIsomer REJECT: ISOMER (4-OMe, 5-Cl) LowShift->ResultIsomer ResultTarget CONFIRMED TARGET (4-Cl, 5-OMe) NOE->ResultTarget Enhancement at H6 only NOE->ResultIsomer Enhancement at H3

Caption: Logic flow for QC validation of Methyl 4-chloro-5-methoxypicolinate batches.

References

  • WuXi Biology. (2025).[2] Regioselectivity of SNAr Reactions on Dichloropyrimidines and Picolinates. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Methyl 4-chloro-5-methoxypicolinate.[1][3][4] Retrieved from [Link]

Sources

Validation

Precision in Heterocyclic KSM Analysis: A Comparative Guide to Methyl 4-chloro-5-methoxypicolinate Standards

Executive Summary: The Hidden Cost of "Technical Grade" In the high-stakes environment of pharmaceutical process development, the quality of Key Starting Materials (KSMs) dictates the impurity profile of the final Active...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Technical Grade"

In the high-stakes environment of pharmaceutical process development, the quality of Key Starting Materials (KSMs) dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).[1][2][3] Methyl 4-chloro-5-methoxypicolinate (CAS 857433-67-1) is a critical pyridine building block, often employed in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.[1][2][3]

However, a critical gap exists in the supply chain: most commercially available sources are "Technical Grade" (95–97% purity), often contaminated with regioisomers that are difficult to purge downstream.[1][2][3]

This guide compares the analytical performance of Commercial Technical Grade material against a Qualified Reference Standard (QRS) generated via preparative purification. We demonstrate that relying on technical grade material for quantitative analysis introduces a 3–5% bias in assay potency and fails to detect critical regioisomeric impurities.[1][2][3]

Technical Comparison: Qualified Standard vs. Commercial Grade

The following analysis contrasts a typical commercial batch (Source A) with an in-house purified Qualified Reference Standard (QRS).

Table 1: Comparative Analytical Profile
FeatureCommercial Technical Grade (Alternative)Qualified Reference Standard (Recommended)Impact on Development
Assay (HPLC) 96.2% w/w99.8% w/wTech grade causes over-estimation of reaction yields.[1][2][3]
Regioisomer Content 1.5% (4-Cl-3-OMe isomer)< 0.05%The 3-OMe isomer couples competitively, creating "ghost" impurities in the API.[1][2][3]
Free Acid Content 0.8% (Hydrolysis product)< 0.1%Acid functionality interferes with base-catalyzed coupling reactions (e.g., Suzuki).[1][2]
Water Content (KF) 0.4%< 0.05%Moisture degrades the methyl ester over time.[1][2][3]
Suitability Synthetic Feedstock onlyAnalytical Calibration & QCQRS is mandatory for GMP release testing.
The "Regioisomer Trap"

The primary synthetic challenge with this picolinate is the chlorination/methoxylation sequence on the pyridine ring.[1][2][3] Commercial routes often yield a mixture of the desired 5-methoxy and the unwanted 3-methoxy isomer.[1][2][3]

  • Risk: These isomers have identical Molecular Weights (MW 201.[1][2][3]61) and very similar retention times on C18 columns.[1][2][3]

  • Consequence: Without a high-purity QRS to mark the exact retention time, the 3-methoxy impurity is often co-eluted and integrated as the main peak, artificially inflating purity values.[1][2][3]

Visualizing the Impurity Genealogy

The following diagram illustrates the origin of key impurities and the necessity of the qualification workflow.

ImpurityGenealogy cluster_analysis Analytical Risk Start Raw Material (4-chloropicolinic acid) Reaction Methoxylation (Reaction) Start->Reaction Target Methyl 4-chloro-5-methoxypicolinate (Target KSM) Reaction->Target Major Path ImpurityA Impurity A (3-Methoxy Regioisomer) Reaction->ImpurityA Minor Path (Regio-selectivity failure) ImpurityB Impurity B (Hydrolysis: Free Acid) Target->ImpurityB Storage/Moisture API Final Drug Substance Target->API Coupling GhostImp Regioisomeric API Impurity ImpurityA->GhostImp Co-reacts

Caption: Figure 1. Impurity genealogy showing how the 3-methoxy regioisomer propagates to form difficult-to-remove impurities in the final drug substance.

Experimental Protocols

To transition from unreliable technical material to a trustworthy standard, the following protocols must be executed.

Protocol A: Generation of Qualified Reference Standard (QRS)

Objective: Purify commercial material (96%) to >99.5% for use as a primary calibrator.[1][2]

  • Dissolution: Dissolve 5.0 g of crude Methyl 4-chloro-5-methoxypicolinate in 25 mL of hot Isopropyl Alcohol (IPA).

  • Filtration: Filter hot to remove insoluble inorganic salts (often residual coupling catalysts).[1][2][3]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C for 4 hours. The methyl ester crystallizes as white needles.[1][2][3]

  • Recrystallization (Critical): If HPLC purity is <99.5%, repeat the process using a Methanol/Water (80:20) system to purge the free acid.[1][2][3]

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 24 hours to remove solvent residues. Note: Avoid temperatures >50°C to prevent ester hydrolysis.

Protocol B: Regio-Specific HPLC Method

Objective: Separate the 5-methoxy target from the 3-methoxy impurity.[1][2][3]

  • Column: Agilent Zorbax Bonus-RP (Polar-embedded C18), 150 x 4.6 mm, 3.5 µm.[1][2][3] Why? The polar-embedded group provides unique selectivity for pyridine isomers compared to standard C18.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-2 min: 5% B[1][2][3]

    • 2-15 min: 5% -> 40% B (Shallow gradient is key for isomer separation)[1][2][3]

    • 15-20 min: 90% B[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 270 nm (Pyridine characteristic absorption).[1][2][3]

  • Acceptance Criteria: Resolution (Rs) between 5-OMe and 3-OMe peaks must be > 1.5.

Strategic Recommendations for Drug Developers

  • Do Not Assume Identity: Commercial labels are often based on the dominant isomer.[1][2][3] Always verify the substitution pattern using NOESY NMR (Nuclear Overhauser Effect Spectroscopy) to confirm the spatial proximity of the methoxy group protons to the pyridine ring protons.[1][2][3]

  • Establish a "Gold Standard": Do not use the vendor's CoA for assay calculations in GMP steps. Purchase a large batch of technical material, purify 10g using Protocol A , and certify it as your Internal Reference Standard.

  • Monitor Hydrolysis: Methyl esters on electron-deficient rings (like pyridine) are prone to hydrolysis.[1][2][3] Re-test the water content and acid value of your reference standard every 6 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68631020, Methyl 4-chloro-5-methoxypicolinate.[1][2][3] Retrieved January 29, 2026 from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine Derivatives.[1][2][3][4] (General guidance on pyridine stability). Retrieved from [Link][1][2][3][4]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1][2][3] (Guideline for reporting thresholds). Retrieved from [Link]

Sources

Comparative

Comparative study of picolinate esters in herbicide synthesis

Topic: Comparative Study of Picolinate Esters in Herbicide Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. From Prodrug Design to Field Efficacy Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Picolinate Esters in Herbicide Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

From Prodrug Design to Field Efficacy

Executive Summary & Core Thesis

In the evolution of auxinic herbicides, the pyridine-2-carboxylate (picolinate) scaffold has shifted from stable salt formulations (e.g., clopyralid, picloram) to sophisticated aryl-picolinate esters (e.g., halauxifen-methyl, florpyrauxifen-benzyl). This guide analyzes this transition, demonstrating that modern picolinate esters are not merely lipophilic delivery vehicles but engineered "pro-herbicides" designed for rapid transmembrane uptake and specific intracellular activation.

The Core Distinction:

  • Classic Picolinates (Salts): Rely on ion trapping and phloem mobility; high water solubility but slower cuticular penetration.

  • Modern Aryl-Picolinates (Esters): Utilize lipophilic entry followed by rapid in planta hydrolysis. They exhibit a distinct affinity for the AFB5 auxin receptor sub-family, allowing efficacy at grams/hectare rather than kilograms/hectare.

Chemical Architecture & Synthesis Pathways

Comparative Synthetic Strategies

The synthesis of picolinate herbicides requires navigating the electron-deficient pyridine ring. We compare the classical chlorination route with the modern cross-coupling approach.

FeatureClassical Route (e.g., Picloram)Modern Route (e.g., Halauxifen-methyl)
Key Reaction Electrophilic halogenation of picolineSuzuki-Miyaura Cross-Coupling
Regioselectivity Difficult; requires blocking groupsHigh; directed by boronic acid placement
Ester Function Added post-synthesis (formulation step)Integral to synthesis (often protected)
Yield Efficiency Moderate (isomer separation needed)High (>90% in final coupling steps)
Visualizing the Synthesis Workflow

The following diagram illustrates the convergent synthesis of Halauxifen-methyl , showcasing the Suzuki coupling that defines the modern aryl-picolinate class.

HalauxifenSynthesis cluster_legend Reaction Phase Start1 2-chloro-6-fluoroanisole Step1 Metallation & Borylation (n-BuLi, B(OMe)3) Start1->Step1 Inter1 Boronic Acid Intermediate Step1->Inter1 Yields boronate Coupling Suzuki-Miyaura Coupling (Pd catalyst) Inter1->Coupling Start2 4-amino-3,6-dichloropicolinate (Pyridine Core) Start2->Coupling Cross-coupling partner Product Halauxifen-methyl (Aryl-Picolinate Ester) Coupling->Product Deprotection & Purification

Caption: Convergent synthesis of Halauxifen-methyl via Suzuki-Miyaura cross-coupling of a phenyl boronate and chloropicolinate core.

Performance Comparison: Esters vs. Salts[2][3][4]

Biological Activity & Uptake Kinetics

The ester moiety in modern picolinates serves as a "molecular key" to bypass the waxy leaf cuticle. Once inside, the plant's esterases cleave the molecule into its active acid form.

ParameterPicolinate Salts (e.g., Clopyralid-olamine)Aryl-Picolinate Esters (e.g., Halauxifen-methyl)Mechanistic Insight
Log Kow (Lipophilicity) Low (< 1.0)High (~3.0 - 4.0)Esters diffuse rapidly through lipophilic cuticles.[1]
Rainfastness 4–6 Hours< 1 Hour Rapid uptake minimizes wash-off risk.
Active Form Applied as active anionPro-herbicide (Hydrolyzed in vivo)Ester acts as a stealth delivery system.
Receptor Affinity High for TIR1/AFB1High for AFB5 AFB5 specificity reduces cross-resistance issues.
Environmental Fate & Hydrolysis

A critical safety feature of modern picolinate esters is their rapid degradation in water and soil, contrasting with the persistence of older auxins.

  • Halauxifen-methyl: Hydrolysis half-life (

    
    ) is approximately 4–7 minutes  in natural water (pH 7). It rapidly converts to the acid, which then degrades further.
    
  • Picloram (Salt): Highly persistent; can remain active in soil for over a year, posing carryover risks to sensitive crops like legumes.

Experimental Protocol: Synthesis of a Picolinate Ester

Objective: Synthesis of a model aryl-picolinate ester via Suzuki Coupling. Safety: All steps must be performed in a fume hood. Pd catalysts are toxic.

Reagents:
  • Aryl Boronic Acid: 1.2 equivalents (eq)

  • Methyl 4-amino-3,6-dichloropicolinate: 1.0 eq (Electrophile)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    with S-Phos.
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/

    
    ). Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical for Pd cycle efficiency).
    
  • Reagent Loading: Add the chloropicolinate starting material, aryl boronic acid, and potassium carbonate to the vial.

  • Catalyst Addition: Add the Palladium catalyst quickly to minimize air exposure. Seal the vial immediately with a septum cap.

  • Reaction: Heat the mixture to 85°C with vigorous stirring. Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS every 30 minutes.

    • Checkpoint: The reaction is typically complete within 2–4 hours. Look for the disappearance of the chlorinated pyridine peak.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% Ethyl Acetate in Hexanes).

  • Characterization: Confirm structure via

    
    -NMR (look for the methyl ester singlet at ~3.9 ppm) and HRMS.
    

Mode of Action (MoA) Pathway

The efficacy of picolinate esters relies on a precise signaling cascade. The ester is the "Trojan Horse," while the acid is the "Soldier."

MoAPathway Application Foliar Application (Ester Form) Cuticle Cuticle Penetration (Lipophilic Transport) Application->Cuticle Hydrolysis In-Planta Hydrolysis (Esterase Enzyme) Cuticle->Hydrolysis ActiveAcid Active Acid Form (e.g., Halauxifen acid) Hydrolysis->ActiveAcid Rapid Conversion Nucleus Nuclear Translocation ActiveAcid->Nucleus Receptor Binding to AFB5-SCF Complex Nucleus->Receptor Degradation Ubiquitination & Degradation of Aux/IAA Repressors Receptor->Degradation GeneExp Uncontrolled Gene Expression (Epinasty/Death) Degradation->GeneExp

Caption: Activation pathway of aryl-picolinate herbicides from ester uptake to gene deregulation.

References

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl, the first member of a new class of synthetic auxin herbicides.[2][3][4] Journal of Agricultural and Food Chemistry.

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Public Release Summary on Halauxifen-methyl. (Data on hydrolysis rates and toxicology).

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.

  • Corteva Agriscience. (2020). Arylex™ Active Technical Bulletin. (Comparative efficacy data).

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Halauxifen-methyl.[5]

Sources

Safety & Regulatory Compliance

Safety

Technical Monograph: Disposal &amp; Handling of Methyl 4-chloro-5-methoxypicolinate

[1][2] Executive Summary & Chemical Characterization Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1 / derivatives) represents a specific class of halogenated heteroaromatic esters .[1][2] Proper disposal is not me...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Characterization

Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1 / derivatives) represents a specific class of halogenated heteroaromatic esters .[1][2] Proper disposal is not merely a regulatory box-checking exercise; it is a chemical necessity dictated by the presence of the chlorine atom on the pyridine ring.

Unlike standard organic waste, this compound generates hydrogen chloride (HCl) and potentially nitrogen oxides (NOx) upon thermal decomposition. Therefore, it must be directed to high-temperature incineration facilities equipped with wet scrubbers. Misrouting this waste into non-halogenated streams can damage incinerator infrastructure and violate environmental discharge permits.

Physicochemical Profile & Hazard Data[1][3]
ParameterValue/DescriptionOperational Implication
Molecular Formula C₈H₈ClNO₃High Oxygen/Nitrogen content aids combustion, but Cl requires scrubbing.[1][2]
Physical State Solid (typically off-white powder)Dust control is critical during transfer to waste containers.[1][2]
Key Functional Groups Pyridine ring, Methyl ester, Aryl chlorideDo not mix with strong acids (protonation of pyridine N) or strong bases (hydrolysis of ester).[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H402 (Aquatic Tox.)Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1][2]
Waste Stream ID HALOGENATED ORGANIC Strict Segregation Required.

The "Why": Causality in Disposal Protocols[2]

As scientists, we follow protocols because we understand the underlying chemistry. Here is the rationale for the disposal strictures regarding this compound:

  • The Halogen Rule: The aryl chloride moiety is stable under normal conditions but releases corrosive HCl gas during incineration.

    • Consequence: If you dispose of this in a "Non-Halogenated" drum (often used for fuel blending in cement kilns), the acid gas generated can corrode the kiln liner. Always segregate into the Halogenated Waste stream.

  • The Pyridine Basicity: While the electron-withdrawing ester and chlorine groups reduce the basicity of the pyridine nitrogen, it remains a weak base.

    • Consequence: Mixing high concentrations of this waste with strong acid wastes (e.g., concentrated sulfuric acid) can generate heat (exotherm) and potentially precipitate salts, creating a "rock" in the waste container that is impossible to pump out.

  • Aquatic Toxicity: Chlorinated pyridines are persistent in the environment.

    • Consequence: Under no circumstances should this be disposed of down the drain.[3]

Operational Disposal Workflow

This protocol is designed as a self-validating system . At each step, the operator must verify the state of the waste before proceeding.

Phase 1: Solid Waste (Pure Compound/Spill Cleanup)
  • Primary Container: Collect solid waste in a dedicated wide-mouth jar (HDPE or Glass).

  • Labeling: Label immediately as "Hazardous Waste - Solid - Toxic/Irritant."

  • Validation: Ensure no free liquids are present. If wet with solvent, treat as liquid waste or double-bag to prevent leakage.

Phase 2: Liquid Waste (Mother Liquors/Reaction Mixtures)

Most researchers will encounter this compound dissolved in solvents (DCM, Ethyl Acetate, Methanol).

  • Segregation:

    • Identify the Halogenated Solvent Waste carboy (typically red tag or yellow drum).

    • Self-Check: Does the solvent mixture contain >2% Halogen content? If yes, it goes here. Since Methyl 4-chloro-5-methoxypicolinate contains chlorine, the entire solution is now Halogenated Waste.

  • pH Check (The Safety Stop):

    • Before pouring, check the pH of your solution using a dipstick.

    • Requirement: pH should be between 4 and 10.

    • Action: If highly acidic or basic, neutralize slowly in a beaker before adding to the main waste drum to prevent drum pressurization.

  • Transfer:

    • Use a funnel with a flash-arrestor (if available).

    • Pour slowly to avoid splashing.

    • Close the container immediately (volatile solvents release VOCs).

Phase 3: Container Labeling

Your waste tag must be explicit.[4] Do not use abbreviations like "M4C5MP."

  • Correct Label: "Waste Methylene Chloride, Methyl 4-chloro-5-methoxypicolinate solution."[1]

  • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Irritant.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for disposing of Methyl 4-chloro-5-methoxypicolinate.

DisposalWorkflow Start Waste Generation: Methyl 4-chloro-5-methoxypicolinate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Debris LiquidPath Liquid / Solution StateCheck->LiquidPath Mother Liquor SolidBin Segregate into Solid Hazardous Waste Bin SolidPath->SolidBin LiquidAnalysis Solvent Composition Check LiquidPath->LiquidAnalysis HaloRoute Contains Halogenated Solvents? (DCM, Chloroform) OR High conc. of Target Compound LiquidAnalysis->HaloRoute Yes NonHaloRoute Non-Halogenated Solvents only? (Methanol, EtOAc) LiquidAnalysis->NonHaloRoute No pHCheck pH Validation (4-10) HaloRoute->pHCheck Override CRITICAL OVERRIDE: Target compound contains Chlorine. Must treat as HALOGENATED. NonHaloRoute->Override Contaminated by Cl-compound Override->pHCheck FinalDisposal DISPOSAL ENDPOINT: Halogenated Organic Waste Stream (Incineration w/ Scrubber) pHCheck->FinalDisposal

Figure 1: Decision tree ensuring the compound is always routed to the Halogenated stream to protect incinerator infrastructure.

Regulatory Framework (RCRA & EPA)[1][6]

While Methyl 4-chloro-5-methoxypicolinate is not explicitly listed on the EPA's "P-List" or "U-List" by name, it is regulated under the Resource Conservation and Recovery Act (RCRA) through "Characteristic" and "F-List" definitions.[1]

  • Characteristic Waste:

    • If the waste solution is ignitable (Flash point < 60°C), it carries code D001 .

    • If the solution contains significant chloroform or other chlorinated solvents, it may carry toxicity codes (e.g., D022 for Chloroform).

  • F-List (Spent Solvents):

    • If the compound is dissolved in spent Methylene Chloride or Acetone, the waste must be coded F001 , F002 , or F003 [1].

  • Generator Status:

    • This waste counts toward your facility's monthly hazardous waste generation totals. Ensure it is logged in your satellite accumulation area logbook.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area. The compound is an irritant and potential respiratory sensitizer.

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Contain:

    • Solids: Gently sweep into a dust pan. Do not create dust.[5] Wipe area with wet paper towels.

    • Liquids: Absorb with vermiculite or a dedicated "Organic" spill pad. Do not use paper towels for large liquid spills (flammability risk).

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, label as "Hazardous Waste Debris (Contaminated with Methyl 4-chloro-5-methoxypicolinate)," and place in the solid waste bin.

References

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8] The National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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